MAZ51
Description
Properties
Molecular Formula |
C21H18N2O |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(3Z)-3-[[4-(dimethylamino)naphthalen-1-yl]methylidene]-1H-indol-2-one |
InChI |
InChI=1S/C21H18N2O/c1-23(2)20-12-11-14(15-7-3-4-9-17(15)20)13-18-16-8-5-6-10-19(16)22-21(18)24/h3-13H,1-2H3,(H,22,24)/b18-13- |
InChI Key |
VFCXONOPGCDDBQ-AQTBWJFISA-N |
Origin of Product |
United States |
Foundational & Exploratory
MAZ51: A Potent Inhibitor of VEGFR-3 Tyrosine Kinase
Abstract
MAZ51 is a synthetic, cell-permeable indolinone compound that functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2][3] By competing with ATP, this compound effectively blocks the VEGF-C and VEGF-D-induced autophosphorylation of VEGFR-3, a key step in the activation of this receptor.[1] This inhibitory action on VEGFR-3 signaling has significant implications for pathological processes dependent on lymphangiogenesis, such as tumor metastasis.[1] While its primary target is VEGFR-3, this compound has also been shown to affect other cellular pathways, and its anti-tumor activities may, in some contexts, be independent of VEGFR-3 inhibition. This guide provides a comprehensive technical overview of this compound, its primary target, mechanism of action, and the experimental evidence supporting these findings.
Primary Target and Mechanism of Action
The principal molecular target of this compound is the Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), also known as Flt-4.[2][3] this compound acts as a reversible and ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] At low micromolar concentrations (≤5 µM), it demonstrates high selectivity for VEGFR-3, effectively blocking its phosphorylation in response to its ligands, VEGF-C and VEGF-D.[1] Inhibition of VEGFR-2 phosphorylation is observed only at significantly higher concentrations (around 50 µM).[1][4] this compound has been shown to have minimal effect on the ligand-induced autophosphorylation of other receptor tyrosine kinases, such as EGFR, IGF-1R, and PDGFRβ.[2]
The inhibitory effect of this compound on VEGFR-3 disrupts downstream signaling cascades, most notably the Akt pathway.[4][5] In various cancer cell lines, the inhibition of VEGFR-3 by this compound leads to a reduction in phosphorylated Akt (p-Akt) levels.[4][5] This disruption of the VEGFR-3/Akt signaling axis is central to the anti-proliferative and pro-apoptotic effects of this compound observed in several cancer models.[2][4]
Interestingly, some studies have reported that the anti-tumor effects of this compound in certain cancer types, such as glioma, may be independent of VEGFR-3 inhibition.[6] In these instances, this compound has been shown to induce cell rounding and G2/M cell cycle arrest through the modulation of the RhoA and Akt/GSK3β signaling pathways.[6]
Quantitative Data
The following tables summarize the key quantitative data related to the activity of this compound from various experimental studies.
| Parameter | Value | Cell Line/Model | Reference |
| VEGFR-3 Inhibition | |||
| IC50 (VEGFR-3 phosphorylation) | ~5 µM | PAE cells | [1] |
| Effective Concentration (VEGFR-3 phosphorylation inhibition) | 3 µM | PC-3 cells | [4][5] |
| VEGFR-2 Inhibition | |||
| Concentration for partial inhibition | 50 µM | PAE cells | [1] |
| Cell Proliferation Inhibition | |||
| IC50 | 2.7 µM | PC-3 cells | [4][7] |
| IC50 | < 1 µM | HDMEC | [8] |
| In Vivo Tumor Growth Suppression | |||
| Dosage | 8 mg/kg (i.p. daily) | MT450 rat mammary carcinoma xenograft | [8] |
Experimental Protocols
Cell Culture
Human prostate cancer cell lines (PC-3, LNCaP, DU145) and normal human prostate epithelial cells (PrEC) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments involving this compound treatment, cells are pre-incubated with the indicated concentrations of this compound for a specified duration before stimulation with ligands like VEGF-C.[4][7]
Western Blotting
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations are determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies overnight at 4°C. After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Primary antibodies used in cited studies include those against VEGFR-1, p-VEGFR-1, VEGFR-2, p-VEGFR-2, VEGFR-3, Akt, and p-Akt.[4][5]
Co-Immunoprecipitation Assay
To analyze the phosphorylation of VEGFR-3, cell lysates are incubated with an anti-VEGFR-3 antibody overnight at 4°C with gentle rotation. Protein A/G-agarose beads are then added and incubated for an additional 2-4 hours. The beads are washed several times with lysis buffer, and the immunoprecipitated proteins are eluted by boiling in SDS sample buffer. The eluted proteins are then subjected to Western blotting and probed with an anti-phosphotyrosine (p-Tyr) antibody to detect the phosphorylated form of VEGFR-3.[4][5]
Cell Viability and Proliferation Assays
Cell viability can be assessed using the MTT assay. Cells are seeded in 96-well plates and treated with various concentrations of this compound. After the incubation period, MTT solution is added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
Cell proliferation is measured using a BrdU incorporation assay. Cells are treated with this compound and subsequently incubated with BrdU. The incorporation of BrdU into newly synthesized DNA is quantified using an anti-BrdU antibody in an ELISA format, with absorbance measured at 370 nm.[4][5]
Cell Migration Assay
The effect of this compound on cell migration can be evaluated using a Transwell migration assay. Cells are seeded in the upper chamber of a Transwell insert with a porous membrane. The lower chamber is filled with a medium containing a chemoattractant, such as VEGF-C. This compound is added to the upper chamber. After incubation, the non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are fixed, stained, and counted under a microscope.[4][5]
Xenograft Mouse Model
To assess the in vivo anti-tumor efficacy of this compound, human cancer cells (e.g., PC-3) are subcutaneously injected into immunodeficient mice. Once the tumors reach a palpable size, the mice are randomly assigned to treatment and control groups. The treatment group receives daily intraperitoneal (i.p.) injections of this compound (e.g., 8 mg/kg), while the control group receives the vehicle. Tumor volume is measured regularly throughout the study. At the end of the experiment, the tumors are excised and weighed.[4][8]
Visualizations
Signaling Pathways and Experimental Workflows
Figure 1: Mechanism of action of this compound on the VEGFR-3 signaling pathway.
Figure 2: A generalized workflow for Western blotting experiments.
Figure 3: Workflow for a xenograft mouse model study.
Conclusion
This compound is a well-characterized small molecule inhibitor with high selectivity for the VEGFR-3 tyrosine kinase. Its ability to block the VEGF-C/VEGF-D signaling cascade makes it a valuable tool for studying the roles of VEGFR-3 in physiological and pathological processes, particularly in the context of cancer biology and lymphangiogenesis. While its primary target is well-established, emerging evidence of VEGFR-3-independent activities in certain cellular contexts warrants further investigation to fully elucidate its therapeutic potential. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.
References
- 1. This compound ≥95% (HPLC), solid, VEGFR3 kinase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 7. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
MAZ51 Signaling Pathway Inhibition: A Technical Guide for Researchers
Introduction
MAZ51 is a synthetic, cell-permeable indolinone-based molecule recognized as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions as a reversible and ATP-competitive antagonist, preferentially blocking the ligand-induced autophosphorylation of VEGFR-3, a critical receptor in the regulation of lymphangiogenesis.[4][5] By impeding the activity of VEGFR-3, this compound serves as an invaluable tool for investigating the roles of the VEGF-C/VEGF-D/VEGFR-3 axis in physiological and pathological processes, particularly in tumor metastasis and cancer biology. This document provides an in-depth technical overview of the VEGFR-3 signaling pathway, the inhibitory mechanism of this compound, comprehensive efficacy data, and detailed experimental protocols for its characterization.
The VEGFR-3 Signaling Pathway
The VEGFR-3 signaling cascade is a crucial pathway in the formation of lymphatic vessels (lymphangiogenesis). Its activation is initiated by the binding of specific ligands, primarily VEGF-C and VEGF-D, to the VEGFR-3 receptor tyrosine kinase expressed on the surface of lymphatic endothelial cells. This binding event induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the intracellular kinase domain. This phosphorylation creates docking sites for downstream signaling molecules, leading primarily to the activation of the PI3K/Akt signaling cascade, which promotes cell proliferation, migration, and survival.
Mechanism of Inhibition by this compound
This compound exerts its inhibitory effect by acting as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase. It selectively binds to the ATP-binding pocket of the VEGFR-3 kinase domain, preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues. This action directly blocks the VEGF-C and VEGF-D-induced autophosphorylation of the receptor, thereby halting the initiation of downstream signaling cascades.
This compound exhibits a notable preference for VEGFR-3. While it effectively inhibits VEGFR-3 phosphorylation at concentrations around 1-5 µM, significantly higher concentrations (~50 µM) are required to partially block VEGFR-2 phosphorylation. This selectivity makes it a useful tool for distinguishing the specific roles of VEGFR-3 in cellular processes. Interestingly, some studies in glioma cells have shown that this compound can induce cell cycle arrest and cytoskeletal changes through the RhoA and Akt/GSK3β pathways, independent of VEGFR-3 inhibition, suggesting potential off-target or alternative mechanisms in certain cell types.
Quantitative Efficacy Data
The following tables summarize key quantitative data regarding the in vitro and in vivo efficacy of this compound from preclinical studies.
Table 1: In Vitro Efficacy of this compound - IC₅₀ Values
| Target/Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| VEGFR-3 (VEGF-C induced) | Recombinant Kinase | 1 | |
| PC-3 | Human Prostate Cancer | 2.7 | |
| DU145 | Human Prostate Cancer | 3.8 | |
| LNCaP | Human Prostate Cancer | 6.0 |
| PrEC | Normal Human Prostate Epithelial | 7.0 | |
These data indicate that this compound is more potent in androgen-independent and highly metastatic prostate cancer cells (PC-3 and DU145) compared to androgen-dependent (LNCaP) and normal prostate epithelial cells.
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
|---|---|---|---|---|---|
| PC-3 Xenograft | Nude Mouse | 1 or 3 µM (s.c. daily) | 4 weeks | Attenuated tumor growth | |
| Rat Mammary Carcinoma | Rat | Not specified | Not specified | Significantly inhibited tumor growth |
| MT450 Tumors | Not specified | 8 mg/kg (i.p. daily) | 15 days | Significantly suppressed tumor growth | |
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
This protocol determines the effect of this compound on VEGF-C-induced phosphorylation of VEGFR-3 and its downstream target, Akt.
-
Materials:
-
PC-3 cells or other relevant cell line
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Recombinant human VEGF-C
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-VEGFR-3, anti-total-VEGFR-3, anti-phospho-Akt, anti-total-Akt)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure:
-
Cell Culture and Treatment: Seed PC-3 cells and grow to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Pre-treat cells with the desired concentration of this compound (e.g., 3 µM) or vehicle (DMSO) for 4 hours.
-
Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Protein Extraction: Place plates on ice, wash cells twice with ice-cold PBS, and lyse with RIPA buffer. Scrape cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-VEGFR-3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize protein bands using an ECL detection reagent and an imaging system.
-
Stripping and Re-probing: To normalize data, the membrane can be stripped and re-probed with antibodies for total VEGFR-3 and total Akt as loading controls.
-
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
-
Materials:
-
Cancer cell line (e.g., PC-3, DU145)
-
96-well plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from wells and add 100 µL of the this compound dilutions or vehicle control. Ensure the final DMSO concentration is consistent and low (<0.1%).
-
Incubate for the desired time period (e.g., 48 hours).
-
Quantification:
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Aspirate the medium and add 100-150 µL of solubilization solution (DMSO) to each well to dissolve the crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
This assay assesses the effect of this compound on VEGF-C-induced cell migration.
-
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Cancer cell line (e.g., PC-3)
-
Serum-free medium and medium with chemoattractant (e.g., 50 ng/mL VEGF-C)
-
This compound
-
Methanol (B129727) and Crystal Violet staining solution
-
-
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency, then serum-starve for 4-6 hours. Trypsinize and resuspend cells in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing VEGF-C to the lower chamber.
-
In the upper chamber, add 100 µL of the cell suspension.
-
Add this compound or vehicle control to both chambers at the desired concentration (e.g., 3 µM).
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C.
-
Staining and Quantification:
-
Remove the inserts and carefully wipe away non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes, then gently wash with water.
-
-
Data Analysis: Allow inserts to air dry. Count the number of migrated cells in several random fields under a microscope.
-
Experimental Workflow Visualization
The evaluation of a kinase inhibitor like this compound typically follows a structured workflow, progressing from initial biochemical assays to complex in vivo models.
This compound is a well-characterized and selective inhibitor of the VEGFR-3 signaling pathway. Its ability to block VEGF-C-induced receptor phosphorylation and subsequent Akt activation underpins its anti-proliferative and anti-migratory effects in various cancer models, particularly those driven by VEGFR-3 signaling. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeted VEGFR-3 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 3. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound ≥95% (HPLC), solid, VEGFR3 kinase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
MAZ51: A Technical Guide to its Role in Blocking Lymphangiogenesis via VEGFR-3 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MAZ51, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). It details the molecular mechanisms, quantitative efficacy, and key experimental methodologies used to characterize its role in the blockade of lymphangiogenesis, a critical process in both physiological and pathological conditions, including tumor metastasis.
Introduction: Lymphangiogenesis and the Role of VEGFR-3
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is predominantly driven by the activation of VEGFR-3.[1] This receptor tyrosine kinase is almost exclusively expressed on lymphatic endothelial cells (LECs) in adult tissues.[1] Its primary ligands are Vascular Endothelial Growth Factor-C (VEGF-C) and VEGF-D.[2][3] The binding of these ligands induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for LEC proliferation, migration, and survival.[2] Given its central role in creating pathways for tumor cell dissemination, the VEGF-C/VEGFR-3 axis is a key target for anti-cancer therapies aimed at preventing metastasis.[4][5]
This compound: A Selective VEGFR-3 Tyrosine Kinase Inhibitor
This compound is an indolinone-based synthetic molecule identified as a selective, ATP-competitive inhibitor of VEGFR-3 tyrosine kinase.[2][6][7] It preferentially blocks the VEGF-C and VEGF-D-induced activation of VEGFR-3.[2][3] Studies have shown that this compound is highly selective for VEGFR-3 over other related kinases. For instance, it inhibits the phosphorylation of VEGFR-3 at lower concentrations (IC50 ≈ 1-5 µM) compared to VEGFR-2 (at concentrations around 50 µM).[8][9] Furthermore, this compound has been demonstrated to have no significant effect on the ligand-induced autophosphorylation of other receptor tyrosine kinases such as EGFR, IGF-1R, and PDGFRβ at concentrations effective for VEGFR-3 inhibition.[3][6]
Mechanism of Action: Interruption of the VEGFR-3 Signaling Cascade
This compound exerts its anti-lymphangiogenic effects by directly blocking the kinase activity of VEGFR-3. This inhibition prevents the autophosphorylation of the receptor, which is the critical first step in the signaling cascade.[7][10] By preventing this activation, this compound effectively halts the downstream signaling pathways that promote lymphangiogenesis.
The primary signaling pathway inhibited by this compound is the PI3K/Akt pathway.[2][8] Upon VEGF-C stimulation, VEGFR-3 activation leads to the phosphorylation and activation of Akt.[8][9] Treatment with this compound has been shown to clearly attenuate the phosphorylation of Akt in a dose-dependent manner, without affecting the total expression level of Akt.[8][9] The MAPK/ERK pathway is another downstream cascade of VEGFR-3, although studies suggest the Akt pathway is the main route for signaling in this context.[2][8] The inhibition of these pathways ultimately suppresses the proliferation and migration of lymphatic endothelial cells, thereby blocking the formation of new lymphatic vessels.[11][12]
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Frontiers | Advances in Drugs Targeting Lymphangiogenesis for Preventing Tumor Progression and Metastasis [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 10. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pagepressjournals.org [pagepressjournals.org]
- 12. In Vitro Assays Using Primary Embryonic Mouse Lymphatic Endothelial Cells Uncover Key Roles for FGFR1 Signalling in Lymphangiogenesis | PLOS One [journals.plos.org]
MAZ51: A Selective VEGFR-3 Tyrosine Kinase Inhibitor for Research and Drug Development
An In-depth Technical Guide
This technical guide provides a comprehensive overview of MAZ51, a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This compound serves as a critical tool for researchers investigating the physiological and pathological roles of the VEGF-C/VEGF-D/VEGFR-3 signaling axis, particularly in the fields of lymphangiogenesis, angiogenesis, and oncology. This document outlines the mechanism of action of this compound, summarizes its biochemical and cellular activities, provides detailed experimental protocols for its use, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound
This compound is an indolinone derivative that functions as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase. It has demonstrated significant selectivity for VEGFR-3, enabling the specific interrogation of this signaling pathway. The binding of the ligands VEGF-C and VEGF-D to VEGFR-3 triggers receptor dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain, initiating downstream signaling cascades that regulate cell proliferation, migration, and survival, primarily in lymphatic endothelial cells. This compound effectively blocks this initial phosphorylation event, thereby inhibiting the subsequent signaling cascade.
Mechanism of Action and Specificity
This compound exerts its inhibitory effect by competing with ATP for binding to the catalytic kinase domain of VEGFR-3. This prevents the autophosphorylation of the receptor in response to ligand binding, a critical step for the activation of downstream signaling pathways.
A key feature of this compound is its selectivity for VEGFR-3 over other related tyrosine kinases. Studies have shown that this compound inhibits VEGF-C-induced VEGFR-3 phosphorylation at significantly lower concentrations than those required to inhibit VEGFR-2. Furthermore, this compound has been shown to have minimal effect on the ligand-induced autophosphorylation of other receptor tyrosine kinases, including EGFR (Epidermal Growth Factor Receptor), IGF-1R (Insulin-like Growth Factor 1 Receptor), and PDGFRβ (Platelet-Derived Growth Factor Receptor beta). This selectivity makes this compound a valuable tool for dissecting the specific roles of VEGFR-3 signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in various experimental settings.
Table 1: Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Cell Line / System | Reference |
| VEGFR-3 | Kinase Activity | ~1 µM | Cell-free | |
| VEGFR-3 Phosphorylation | Cellular | ~5 µM | PAE cells | |
| VEGFR-2 Phosphorylation | Cellular | ~50 µM | PAE cells | |
| PC-3 Cell Proliferation | Cellular | 2.7 µM | Human Prostate Cancer | |
| DU145 Cell Proliferation | Cellular | 3.8 µM | Human Prostate Cancer | |
| LNCaP Cell Proliferation | Cellular | 6.0 µM | Human Prostate Cancer | |
| PrEC Cell Proliferation | Cellular | 7.0 µM | Human Prostate Epithelial |
Table 2: In Vivo Studies with this compound
| Animal Model | Tumor Type | This compound Dose | Administration Route | Study Duration | Outcome | Reference |
| Rat | Mammary Carcinoma | Not specified | Not specified | Not specified | Significantly inhibited tumor growth | |
| Mouse (Xenograft) | Prostate Cancer (PC-3) | 8 mg/kg (daily) | Intraperitoneal (i.p.) | 15 days | Significantly suppressed tumor growth | |
| Mouse | Mammary Tumor (Cl66) | Dose-dependent | Intraperitoneal (i.p.) | Not specified | Inhibition of tumor growth and metastasis | |
| Mouse | Full-thickness wound | 10 mg/kg (daily) | Subcutaneous | 15 days | May affect lymphangiogenesis |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly performed to characterize the effects of this compound.
Western Blotting for VEGFR-3 Phosphorylation
This protocol is designed to determine the effect of this compound on VEGF-C-induced VEGFR-3 phosphorylation in a relevant cell line (e.g., PC-3 or human dermal lymphatic endothelial cells - HDLECs).
Materials:
-
PC-3 cells or HDLECs
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS for PC-3)
-
Serum-free medium
-
Recombinant human VEGF-C
-
This compound (dissolved in DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-VEGFR-3 (p-Tyr), anti-total VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-18 hours in serum-free medium.
-
Pre-treat cells with desired concentrations of this compound (e.g., 1-10 µM) or vehicle (DMSO) for 1-4 hours.
-
Stimulate cells with VEGF-C (e.g., 50-100 ng/mL) for 5-30 minutes at 37°C.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with
-
Investigating the anti-tumor properties of MAZ51
An In-Depth Technical Guide to the Anti-Tumor Properties of MAZ51
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic, indolinone-based small molecule identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Initially recognized for its role in blocking lymphangiogenesis—the formation of lymphatic vessels, a critical pathway for tumor metastasis—this compound's anti-tumor properties are now understood to encompass direct effects on cancer cells and modulation of the tumor microenvironment.[2][4] This technical guide provides a comprehensive overview of this compound, consolidating quantitative data on its efficacy, detailing key experimental methodologies for its evaluation, and visualizing its mechanism of action and relevant research workflows.
Core Mechanism of Action: Selective VEGFR-3 Inhibition
This compound functions as a reversible, ATP-competitive inhibitor, targeting the ATP-binding pocket within the kinase domain of VEGFR-3. The binding of ligands, primarily VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation of tyrosine residues, initiating downstream signaling. This compound effectively blocks this autophosphorylation step.
A crucial characteristic of this compound is its selectivity. It preferentially inhibits VEGFR-3 over the closely related VEGFR-2. Experimental data shows that this compound inhibits VEGF-C-induced VEGFR-3 phosphorylation at concentrations around 1-5 µM, whereas inhibition of VEGFR-2 requires significantly higher concentrations (approximately 50 µM). Furthermore, it shows minimal activity against other receptor tyrosine kinases, such as EGFR, IGF-1R, and PDGFRβ, at therapeutically relevant concentrations. This selectivity is vital for minimizing off-target effects and associated toxicities.
Data Presentation: Quantitative Efficacy of this compound
The anti-tumor activity of this compound has been quantified in numerous preclinical studies. The following tables summarize its efficacy in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of this compound - IC₅₀ Values
| Cell Line | Cell Type | IC₅₀ (µM) | Reference |
| PC-3 | Human Prostate Cancer | 2.7 | |
| DU145 | Human Prostate Cancer | 3.8 | |
| LNCaP | Human Prostate Cancer | 6.0 | |
| PrEC | Normal Human Prostate Epithelial | 7.0 | |
| HDMEC | Human Dermal Microvascular Endothelial | < 1.0 | |
| Recombinant VEGFR-3 | Kinase Assay (VEGF-C induced) | 1.0 |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | This compound Dosage | Treatment Duration | Outcome | Reference |
| MT450 Mammary Carcinoma | Rat | 8 mg/kg (i.p. daily) | 15 days | Significantly suppressed tumor growth | |
| PC-3 Prostate Cancer | Xenograft Mouse | 1 or 3 µM | 4 weeks | Attenuated tumor growth | |
| Rat Mammary Carcinoma | Rat | Not Specified | Not Specified | Significantly inhibited tumor growth |
Signaling Pathways and Visualizations
Understanding the molecular pathways affected by this compound is critical for its application in research and development.
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Beyond its primary target, this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various tumor cells. In glioma cells, it can also modulate the Akt/GSK3β and RhoA signaling pathways, leading to changes in cell morphology.
Caption: Logical flow from this compound's mechanism to its anti-tumor effects.
Experimental Protocols
Reproducible methodologies are fundamental to scientific investigation. This section details standard protocols for evaluating the anti-tumor properties of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of this compound on the metabolic activity and proliferation of cancer cells.
-
Materials :
-
Cancer cell line (e.g., PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Compound Treatment : Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization : Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm.
-
Data Analysis : Calculate cell viability as a percentage of the vehicle control and determine the IC₅₀ value.
-
Western Blotting for VEGFR-3 Phosphorylation
This method determines if this compound inhibits the ligand-induced phosphorylation of its target, VEGFR-3.
-
Materials :
-
VEGFR-3 expressing cells (e.g., PC-3, HMVEC-L)
-
Serum-free medium
-
Recombinant human VEGF-C
-
This compound
-
RIPA lysis buffer with protease/phosphatase inhibitors
-
Primary antibodies (anti-phospho-VEGFR-3, anti-total-VEGFR-3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
-
Procedure :
-
Cell Culture and Starvation : Grow cells to 80-90% confluency, then serum-starve for 4-6 hours.
-
Treatment : Pre-treat cells with desired concentrations of this compound (e.g., 3 µM) or vehicle for 4 hours.
-
Stimulation : Stimulate cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Protein Extraction : Wash cells with ice-cold PBS and lyse with RIPA buffer. Centrifuge to collect the supernatant (protein lysate).
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% BSA) and incubate with anti-phospho-VEGFR-3 primary antibody overnight at 4°C. Wash and incubate with a secondary antibody.
-
Detection : Visualize bands using an ECL reagent.
-
Loading Control : Strip the membrane and re-probe with an anti-total-VEGFR-3 antibody to confirm equal protein loading.
-
In Vivo Xenograft Tumor Model
This protocol assesses the in vivo anti-tumor efficacy of this compound.
-
Materials :
-
Immunocompromised mice (e.g., BALB/c nude)
-
Tumor cells (e.g., PC-3)
-
This compound
-
Vehicle solution (e.g., DMSO, corn oil)
-
Calipers for tumor measurement
-
-
Procedure :
-
Tumor Implantation : Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment : Randomize mice into control (vehicle) and treatment groups. Administer this compound (e.g., 8 mg/kg) or vehicle daily via intraperitoneal (i.p.) injection.
-
Monitoring : Measure tumor volume with calipers every 2-3 days and monitor animal body weight and health.
-
Endpoint : Continue treatment for a pre-determined period (e.g., 15-28 days) or until tumors in the control group reach a specified size. Euthanize animals and excise tumors for further analysis (e.g., histology, western blot).
-
Experimental Workflow Visualization
The evaluation of a kinase inhibitor like this compound follows a structured, multi-stage process from initial screening to preclinical validation.
Caption: General experimental workflow for evaluating the kinase inhibitor this compound.
Conclusion
This compound is a well-characterized research tool and a potential therapeutic candidate that demonstrates significant anti-tumor properties through the potent and selective inhibition of VEGFR-3. Its ability to suppress tumor growth is multifaceted, involving the direct inhibition of cancer cell proliferation and survival, the induction of apoptosis, and the disruption of lymphangiogenesis. Emerging evidence also points to its capacity to modulate the tumor immune microenvironment, opening new avenues for combination therapies. The detailed data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies and to further explore the therapeutic potential of targeted VEGFR-3 inhibition in oncology.
References
Methodological & Application
MAZ51 In Vitro Assay Protocol for Endothelial Cells: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the in vitro applications of MAZ51, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The following application notes and protocols are designed to guide researchers in utilizing this compound to investigate its effects on endothelial cells, particularly in the context of angiogenesis and lymphangiogenesis research.
Mechanism of Action
This compound is an indolinone derivative that functions as a selective, ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] It specifically blocks the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D, thereby inhibiting downstream signaling cascades.[1][2] Notably, this compound inhibits the VEGF-C-induced activation of VEGFR-3 without blocking the stimulation of VEGFR-2 by VEGF-C.[3] The primary signaling pathways affected by VEGFR-3 inhibition include the PI3K/Akt and MAPK/ERK pathways, which are crucial for endothelial cell proliferation, migration, and survival.[1] While this compound is selective for VEGFR-3, it has also been observed to inhibit the proliferation and induce apoptosis in various tumor cell lines that do not express VEGFR-3, suggesting potential off-target effects on other tyrosine kinases at higher concentrations.[2]
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the key quantitative data regarding the in vitro efficacy of this compound from various studies.
| Cell Line/Target | Cell Type | Assay | IC50 / Effective Concentration | Reference |
| VEGFR-3 | Recombinant | Kinase Assay (VEGF-C induced) | 1 µM | [1] |
| PC-3 | Human Prostate Cancer | Cell Proliferation | IC50 = 2.7 µM | [1][4] |
| DU145 | Human Prostate Cancer | Cell Proliferation | IC50 = 3.8 µM | [1] |
| LNCaP | Human Prostate Cancer | Cell Proliferation | IC50 = 6.0 µM | [1] |
| PrEC | Normal Human Prostate Epithelial | Cell Proliferation | IC50 = 7.0 µM | [1] |
| Endothelial Cells | Human | Cell Proliferation | - | [2][5] |
| PC-3 | Human Prostate Cancer | VEGFR-3 Phosphorylation Inhibition | 3 µM (complete blockage) | [4] |
| PC-3 | Human Prostate Cancer | Cell Migration (VEGF-C induced) | 3 µM (attenuated migration) | [4] |
Experimental Protocols
Endothelial Cell Proliferation Assay (WST-1 or MTT Assay)
This protocol measures the effect of this compound on the proliferation of endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Complete endothelial cell growth medium
-
This compound
-
96-well plates
-
WST-1 or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count endothelial cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[1]
-
Treatment: Prepare serial dilutions of this compound in the complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or a vehicle control (e.g., DMSO).[1]
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).[1]
-
Quantification:
-
WST-1 Assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader.[1]
-
MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution and incubate overnight. Measure the absorbance at 570 nm.[1]
-
-
Data Analysis: Subtract the background absorbance (medium only). Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[1]
Western Blotting for VEGFR-3 Phosphorylation
This protocol is to determine the inhibitory effect of this compound on VEGF-C-induced VEGFR-3 phosphorylation in endothelial cells.
Materials:
-
Endothelial cells
-
This compound
-
VEGF-C
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA assay kit
-
SDS-PAGE gels, PVDF membrane
-
Primary antibodies: anti-phospho-VEGFR-3, anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent and imaging system
Procedure:
-
Cell Treatment: Pre-treat endothelial cells with desired concentrations of this compound (e.g., 3 µM) or vehicle for 4 hours.[1][4] Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.[1][4]
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes. Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.[1]
-
SDS-PAGE and Western Blotting: Denature equal amounts of protein lysates by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL detection reagent.[1]
-
Loading Control: Strip the membrane and re-probe with an anti-total VEGFR-3 antibody to ensure equal protein loading.[1]
Endothelial Cell Tube Formation Assay
This assay models the formation of capillary-like structures and is used to assess the anti-angiogenic potential of this compound.
Materials:
-
Endothelial cells (e.g., HUVECs)[6]
-
Basement membrane extract (e.g., Matrigel)[7]
-
Endothelial cell basal medium and growth supplements
-
This compound
-
Calcein AM (for visualization)[6]
Procedure:
-
Plate Coating: Thaw the basement membrane extract on ice. Coat the wells of a pre-cooled 96-well plate with 50-80 µL of the extract, ensuring even distribution. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[7]
-
Cell Preparation: Harvest endothelial cells that are 70-90% confluent. Resuspend the cells in the basal medium containing desired concentrations of this compound and any pro-angiogenic factors (if required).[7]
-
Cell Seeding: Add 100 µL of the cell suspension (1 x 10^4 – 1.5 x 10^4 cells) to each well on top of the gelled matrix.[7]
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 24 hours.[7]
-
Visualization and Quantification:
-
Phase Contrast Microscopy: Visualize tube formation using an inverted microscope.[8]
-
Fluorescence Microscopy: For quantitative analysis, the cells can be pre-labeled or post-labeled with Calcein AM.[6][8] After incubation, carefully remove the medium and wash the cells. Add Calcein AM solution (e.g., 8 µg/mL in HBSS) and incubate for 30-40 minutes.[6] Acquire images using a fluorescence microscope. The extent of tube formation can be quantified by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Visualizations
Caption: this compound inhibits VEGFR-3 signaling pathway.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 5. pagepressjournals.org [pagepressjournals.org]
- 6. corning.com [corning.com]
- 7. Endothelial Cell Tube Formation Angiogenesis Assay [sigmaaldrich.com]
- 8. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of MAZ51 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
MAZ51 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It is an indolinone compound that effectively blocks the activation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[2][3] This inhibitory action makes this compound a valuable tool for studying lymphangiogenesis and its role in pathological processes such as tumor metastasis. Accurate preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for this compound. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Mechanism of Action: VEGFR-3 Signaling Pathway
This compound primarily targets VEGFR-3, a receptor tyrosine kinase expressed almost exclusively on lymphatic endothelial cells. Upon binding of its ligands (VEGF-C, VEGF-D), VEGFR-3 dimerizes and autophosphorylates, initiating downstream signaling cascades that promote lymphangiogenesis. This compound acts as an ATP-competitive inhibitor, preventing this autophosphorylation and blocking the signaling pathway.
References
Application Notes and Protocols for MAZ51 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal concentrations for utilizing MAZ51, a potent VEGFR-3 inhibitor, in various cell culture experiments.
Introduction to this compound
This compound is a cell-permeable indolinone compound that acts as a selective and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] While its primary target is VEGFR-3, it has been observed to inhibit VEGFR-2 at higher concentrations.[4][5] this compound has been shown to impede cell proliferation, induce apoptosis, and arrest the cell cycle at the G2/M phase in various cancer cell lines. Interestingly, in some glioma cells, its anti-proliferative effects are independent of VEGFR-3 inhibition and are mediated through the phosphorylation of Akt/GSK3β and activation of RhoA.
Chemical Properties:
| Property | Value |
| Formula | C₂₁H₁₈N₂O |
| Molecular Weight | 314.38 g/mol |
| CAS Number | 163655-37-6 |
| Solubility | Soluble in DMSO |
Optimal Concentrations for In Vitro Assays
The optimal concentration of this compound can vary depending on the cell line and the specific assay being performed. The following table summarizes recommended concentration ranges based on published data. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
| Assay | Cell Line(s) | Recommended Concentration Range | Incubation Time | Key Findings |
| Cell Viability / Proliferation (MTT/BrdU Assays) | Prostate Cancer (PC-3, DU145, LNCaP), Normal Prostate Epithelial (PrEC) | 1 - 10 µM | 48 hours | IC₅₀ values: PC-3 (2.7 µM), DU145 (3.8 µM), LNCaP (6.0 µM), PrEC (7.0 µM). |
| Various Tumor Cell Lines | 2.5 - 10 µM | 24 hours | Blocked proliferation in a wide variety of tumor cells. | |
| Apoptosis Assay | Various Tumor Cell Lines | 2.5 - 10 µM | 24 hours | Induced apoptosis in a wide variety of tumor cells. |
| Western Blotting (VEGFR-3 Phosphorylation) | Prostate Cancer (PC-3) | 3 µM | 4 hours (pretreatment) | Effectively blocked VEGF-C-induced phosphorylation of VEGFR-3. |
| Cell Migration Assay (Transwell) | Prostate Cancer (PC-3) | 3 µM | 18 - 24 hours | Attenuated VEGF-C-induced migration. |
Experimental Protocols
Cell Viability/Proliferation Assay (MTT Assay)
This protocol is a guideline for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO in medium).
-
Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blotting for VEGFR-3 Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on VEGFR-3 phosphorylation.
Materials:
-
Cells expressing VEGFR-3 (e.g., PC-3)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (stock solution in DMSO)
-
Recombinant VEGF-C
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (anti-phospho-VEGFR-3, anti-total-VEGFR-3)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Culture cells to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with 3 µM this compound or vehicle control for 4 hours.
-
Stimulate the cells with an appropriate concentration of VEGF-C (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash the cells twice with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-VEGFR-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL detection reagent.
-
To confirm equal loading, the membrane can be stripped and re-probed with an antibody against total VEGFR-3.
Cell Migration Assay (Transwell Assay)
This protocol outlines a method to evaluate the effect of this compound on cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cells of interest
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., VEGF-C)
-
This compound (stock solution in DMSO)
-
Crystal Violet staining solution
Procedure:
-
Culture cells to 70-80% confluency and serum-starve for 4-6 hours.
-
Trypsinize and resuspend the cells in serum-free medium at a density of 1 x 10⁵ cells/mL.
-
Add 600 µL of medium containing the chemoattractant (e.g., 50 ng/mL VEGF-C) to the lower chamber of the 24-well plate.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of the insert.
-
Add this compound (e.g., 3 µM) or vehicle control to both the upper and lower chambers.
-
Incubate the plate for 18-24 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with Crystal Violet.
-
Count the number of migrated cells in several random fields under a microscope.
Signaling Pathways and Experimental Workflows
This compound Inhibition of VEGFR-3 Signaling Pathway
Caption: this compound inhibits VEGFR-3 autophosphorylation.
Alternative this compound Signaling in Glioma Cells
Caption: this compound's alternative signaling in glioma cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: General workflow for studying this compound effects.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
MAZ51 Administration Protocol for In Vivo Mouse Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of MAZ51, a potent inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), in mouse models of cancer and other diseases. This document outlines the mechanism of action, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols and visualizations to facilitate the design and execution of in vivo experiments involving this compound.
Mechanism of Action
This compound is an indolinone-based compound that functions as a selective, ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] By blocking the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D, this compound effectively disrupts downstream signaling pathways crucial for lymphangiogenesis, a key process in tumor metastasis.[1] While its primary target is VEGFR-3, some studies have indicated that this compound can also inhibit the proliferation and induce apoptosis in cancer cell lines that do not express VEGFR-3, suggesting potential off-target effects on other tyrosine kinases.[2]
In specific cancer models, such as glioma, the anti-proliferative effects of this compound have been shown to be independent of VEGFR-3 inhibition and are instead mediated through the phosphorylation of Akt/GSK3β and the activation of the RhoA signaling pathway.[3] In prostate cancer models, this compound has been demonstrated to block VEGF-C-induced phosphorylation of VEGFR-3 and subsequent Akt signaling.[4]
Signaling Pathway of this compound Action
Caption: this compound's dual mechanism of action, inhibiting the canonical VEGFR-3/Akt pathway and inducing VEGFR-3-independent effects.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative data from key in vivo studies on the administration of this compound in various animal models.
Table 1: In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Mouse Model
| Parameter | Vehicle Control (0.1% DMSO) | This compound (1 µM) | This compound (3 µM) |
| Animal Model | Nude mice with PC-3 xenografts | Nude mice with PC-3 xenografts | Nude mice with PC-3 xenografts |
| Administration Route | Subcutaneous (around the tumor) | Subcutaneous (around the tumor) | Subcutaneous (around the tumor) |
| Frequency | Daily | Daily | Daily |
| Tumor Volume (end of study) | Significantly higher than treated groups | Significantly reduced | Markedly lower than control and 1 µM group |
| Tumor Weight (end of study) | Significantly higher than treated groups | Significantly reduced | Markedly lower than control and 1 µM group |
Table 2: In Vivo Efficacy of this compound in a Rat Mammary Carcinoma Model
| Parameter | Control | This compound |
| Animal Model | Wistar Furth rats with MT450 tumors | Wistar Furth rats with MT450 tumors |
| Administration Route | Intraperitoneal | Intraperitoneal |
| Dosage | Vehicle | 8 mg/kg |
| Frequency | Daily for 15 days | Daily for 15 days |
| Tumor Growth | Progressive growth | Significantly suppressed |
Table 3: In Vivo Administration of this compound in a Mouse Model of Stroke
| Parameter | Control | This compound |
| Animal Model | Mice with transient middle cerebral artery occlusion (tMCAO) | Mice with transient middle cerebral artery occlusion (tMCAO) |
| Administration Route | Intraperitoneal | Intraperitoneal |
| Dosage | DMSO (vehicle) | 10 mg/kg |
| Frequency | Days 0, 2, 4, and 6 post-tMCAO | Days 0, 2, 4, and 6 post-tMCAO |
| Outcome | Larger brain infarct size | Decreased brain infarct size |
Experimental Protocols
Prostate Cancer Xenograft Mouse Model Protocol
1. Cell Culture and Preparation:
-
Culture human prostate cancer PC-3 cells in a suitable growth medium until they reach 70-80% confluency.
-
Trypsinize the cells, wash them twice with sterile, ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of physiological saline and Matrigel at a concentration of 2.0 x 10⁷ cells/100 µL.
2. Tumor Cell Implantation:
-
Use male BALB/c-nu/nu mice (5 weeks old).
-
Inject 100 µL of the PC-3 cell suspension subcutaneously into the flank of each mouse.
-
Allow the tumors to grow to a palpable size before starting treatment.
3. This compound Preparation and Administration:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
For daily administration, dilute the stock solution in sterile physiological saline to achieve the desired final concentrations (e.g., 1 µM and 3 µM) in a final DMSO concentration of 0.1%. It is recommended to prepare this solution fresh daily.
-
Administer the prepared this compound solution or vehicle (0.1% DMSO in saline) subcutaneously in a volume of 0.5 mL around the tumors daily.
4. Monitoring and Endpoint:
-
Measure tumor volume [calculated as (length × width²)/2] and body weight weekly.
-
At the end of the study period (e.g., 4 weeks), euthanize the mice according to approved institutional guidelines.
-
Excise the tumors and measure their final weight.
General Intraperitoneal Administration Protocol (Adapted from various models)
1. Animal Model:
-
This protocol can be adapted for various mouse models, including tumor xenografts or disease models like stroke.
2. This compound Preparation:
-
Dissolve this compound in a suitable vehicle. Common vehicles include:
-
DMSO
-
A mixture of 8.5% DMSO, 0.5% carboxymethylcellulose sodium, and 0.4% polysorbate 80.
-
-
The final concentration should be calculated based on the desired dosage (e.g., 8-10 mg/kg) and the average weight of the mice.
3. Administration:
-
Administer the prepared this compound solution or vehicle control via intraperitoneal (i.p.) injection.
-
The frequency of administration can vary depending on the study design, ranging from daily to every other day.
4. Monitoring:
-
Monitor the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
Monitor relevant study-specific parameters (e.g., tumor size, neurological score) at predetermined intervals.
Experimental Workflow Visualization
Caption: Workflow for this compound administration in a xenograft mouse model.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
Application Note: Utilizing MAZ51 for Transwell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAZ51 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It functions as an ATP-competitive inhibitor, effectively blocking the VEGF-C and VEGF-D-induced autophosphorylation of VEGFR-3.[3] This inhibition disrupts downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are crucial for cellular processes like proliferation, survival, and migration.[3] Due to its targeted action on VEGFR-3, a key player in lymphangiogenesis and tumor metastasis, this compound serves as a valuable tool in cancer research.[4] The transwell migration assay is a widely used in vitro method to study cell migration in response to a chemoattractant, making it an ideal platform to investigate the inhibitory effects of compounds like this compound on cancer cell motility.
Mechanism of Action
This compound selectively targets the tyrosine kinase domain of VEGFR-3, preventing its activation by its ligands, VEGF-C and VEGF-D. While it preferentially inhibits VEGFR-3, it has been shown to affect VEGFR-2 phosphorylation at significantly higher concentrations. The inhibition of VEGFR-3 phosphorylation by this compound leads to the downregulation of downstream signaling cascades, including the Akt pathway, which is critically involved in cell migration and proliferation. Studies have demonstrated that this compound can effectively attenuate VEGF-C-induced migration of various cancer cell lines.
Quantitative Data on this compound Efficacy
The inhibitory effects of this compound on cell proliferation and migration have been quantified in several studies. The following table summarizes key in vitro efficacy data.
| Cell Line | Cell Type | Assay | Parameter | Value | Reference |
| PC-3 | Human Prostate Cancer | Proliferation (MTT) | IC50 | 2.7 µM | |
| DU145 | Human Prostate Cancer | Proliferation (MTT) | IC50 | 3.8 µM | |
| LNCaP | Human Prostate Cancer | Proliferation (MTT) | IC50 | 6.0 µM | |
| PrEC | Normal Human Prostate Epithelial | Proliferation (MTT) | IC50 | 7.0 µM | |
| PC-3 | Human Prostate Cancer | Transwell Migration | Inhibition | Marked decrease at 3 µM | |
| HDMEC | Human Dermal Microvascular Endothelial Cells | Proliferation | IC50 | < 1 µM |
Experimental Protocols
Transwell Migration Assay Protocol using this compound
This protocol outlines the steps to assess the inhibitory effect of this compound on the migration of cancer cells using a transwell system.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Cancer cell line of interest (e.g., PC-3)
-
Complete growth medium and serum-free medium
-
This compound (to be dissolved in DMSO)
-
Chemoattractant (e.g., 50 ng/mL VEGF-C)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 70% ethanol (B145695) or methanol)
-
Staining solution (e.g., 0.2% Crystal Violet)
-
Cotton swabs
-
Microscope
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
Trypsinize the cells, centrifuge, and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place the transwell inserts into the wells of a 24-well plate.
-
In the lower chamber of the wells, add 600 µL of medium containing the chemoattractant (e.g., VEGF-C). For a negative control, use serum-free medium without the chemoattractant.
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (DMSO) should also be prepared.
-
In the upper chamber (the transwell insert), add 100 µL of the cell suspension.
-
To the upper and lower chambers, add the desired final concentrations of this compound or the vehicle control. A typical concentration to start with is 3 µM.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Fixation and Staining:
-
After incubation, carefully remove the transwell inserts from the plate.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution (e.g., 70% ethanol) for 10-15 minutes.
-
Allow the membrane to air dry.
-
Stain the migrated cells by placing the insert in a well containing Crystal Violet solution for 5-20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Using a microscope, count the number of migrated cells in several random fields of view for each insert.
-
Calculate the average number of migrated cells per field for each condition.
-
Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits VEGFR-3 autophosphorylation, blocking downstream signaling.
Transwell Migration Assay Workflow
References
MAZ51 Application Notes and Protocols for Xenograft Mouse Models of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAZ51 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis.[1][2] Its ability to block the binding of ligands such as VEGF-C and VEGF-D to VEGFR-3 disrupts downstream signaling pathways, leading to the inhibition of lymphatic vessel formation, a critical process in tumor metastasis.[2] Furthermore, this compound has demonstrated anti-tumor effects by directly inhibiting the proliferation and inducing apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology research.[3][4] These application notes provide detailed information on the dosage, administration, and experimental protocols for utilizing this compound in preclinical xenograft mouse models of cancer.
Mechanism of Action
This compound is an indolinone derivative that functions as a selective, ATP-competitive inhibitor of VEGFR-3. Upon binding of its ligands, primarily VEGF-C and VEGF-D, VEGFR-3 undergoes dimerization (both homodimerization and heterodimerization with VEGFR-2) and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation triggers downstream signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt and Ras/Mitogen-activated protein kinase (MAPK) pathways, which are crucial for endothelial cell proliferation, migration, and survival. This compound effectively blocks this initial phosphorylation step, thereby inhibiting the entire downstream signaling cascade.
References
Application Notes and Protocols for Lymphatic Tube Formation Assay Using MAZ51
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in development, tissue repair, and various pathologies, including tumor metastasis and inflammation. The vascular endothelial growth factor C (VEGF-C) and its receptor, VEGFR-3, are key regulators of this process. The in vitro lymphatic tube formation assay is a valuable tool for studying lymphangiogenesis and for screening compounds that may modulate this process. MAZ51 is a potent and selective inhibitor of VEGFR-3 tyrosine kinase, making it a valuable tool for investigating the role of VEGFR-3 signaling in lymphangiogenesis.[1][2] This document provides detailed application notes and protocols for utilizing this compound in a lymphatic tube formation assay.
Mechanism of Action of this compound
This compound is an indolinone-based compound that acts as an ATP-competitive inhibitor of the VEGFR-3 tyrosine kinase.[1] By binding to the ATP-binding site of the VEGFR-3 intracellular domain, this compound effectively blocks the autophosphorylation of the receptor, which is induced by the binding of its ligands, VEGF-C and VEGF-D. This inhibition of phosphorylation prevents the activation of downstream signaling pathways crucial for lymphangiogenesis, primarily the PI3K/Akt and MAPK/ERK pathways.[3] These pathways regulate essential cellular processes in lymphatic endothelial cells (LECs), including proliferation, migration, and survival. Notably, this compound exhibits selectivity for VEGFR-3 over other receptor tyrosine kinases, such as VEGFR-2, at lower concentrations (≤5 µM).[4]
Quantitative Data Summary
The following table summarizes representative quantitative data on the inhibitory effect of this compound on VEGF-C-induced lymphatic endothelial cell (LEC) tube formation. This data is illustrative and based on findings from multiple studies investigating the effects of this compound on endothelial cell proliferation, migration, and tube formation. Actual results may vary depending on the specific experimental conditions, cell type, and analysis methods.
| This compound Concentration (µM) | Average Tube Length (% of Control) | Average Number of Branch Points (% of Control) | Cell Viability (% of Control) |
| 0 (Vehicle Control) | 100% | 100% | 100% |
| 0.5 | 75% | 70% | 98% |
| 1.0 | 50% | 45% | 95% |
| 2.5 | 25% | 20% | 90% |
| 5.0 | 10% | 8% | 85% |
| 10.0 | <5% | <5% | 70% |
Note: The IC50 for inhibition of LEC proliferation is typically observed in the range of 2-5 µM.
Experimental Protocols
Materials
-
Primary Human Lymphatic Endothelial Cells (LECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2MV)
-
Fetal Bovine Serum (FBS)
-
Basement Membrane Matrix (e.g., Matrigel® or Cultrex®)
-
This compound (solubilized in DMSO)
-
Recombinant Human VEGF-C
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
24-well tissue culture plates
-
Calcein AM (for visualization)
-
Inverted fluorescence microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol for Lymphatic Tube Formation Assay
-
Preparation of Basement Membrane Matrix Plates:
-
Thaw the basement membrane matrix on ice overnight at 4°C.
-
Using pre-chilled pipette tips, add 250-300 µL of the thawed matrix to each well of a 24-well plate.
-
Ensure the entire surface of the well is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Preparation:
-
Culture primary human LECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
The day before the assay, serum-starve the cells by replacing the growth medium with a basal medium containing 0.5-1% FBS for 12-16 hours.
-
On the day of the assay, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cells at 200 x g for 5 minutes.
-
Resuspend the cell pellet in basal medium and perform a cell count.
-
-
Treatment and Seeding:
-
Prepare a cell suspension of LECs in basal medium at a concentration of 1.5 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 0.5, 1, 2.5, 5, 10 µM) in basal medium. Also, prepare a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
In separate tubes, pre-incubate the cell suspension with the respective this compound concentrations or vehicle control for 30 minutes at 37°C.
-
Following pre-incubation, add VEGF-C to each tube to a final concentration of 50 ng/mL to stimulate tube formation.
-
Gently add 200 µL of the cell suspension mixture to each well of the pre-prepared basement membrane matrix plate.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6-18 hours. The optimal incubation time should be determined empirically, as it can vary between cell batches.
-
After incubation, carefully remove the medium from the wells.
-
To visualize the tubes, stain the cells with Calcein AM (2 µg/mL in PBS) for 30 minutes at 37°C.
-
Capture images of the tube network using an inverted fluorescence microscope at 4x or 10x magnification.
-
-
Data Quantification:
-
Analyze the captured images using image analysis software.
-
Quantify parameters such as total tube length, number of branch points, and total network area.
-
Normalize the data from the this compound-treated groups to the vehicle control group.
-
Visualizations
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the lymphatic tube formation assay using this compound.
References
- 1. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
Application Notes and Protocols for Cell Proliferation Assays with MAZ51 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAZ51 is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2] It functions as a reversible and ATP-competitive inhibitor, primarily blocking the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[3] This inhibition disrupts downstream signaling pathways, leading to the suppression of lymphangiogenesis and tumor cell proliferation.[1][2][4] this compound has been shown to induce G2/M cell cycle arrest and apoptosis in various cancer cell lines.[5] Notably, while its primary target is VEGFR-3, some studies suggest that this compound may also affect other tyrosine kinases, particularly at higher concentrations.[6]
These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound using two common colorimetric cell proliferation assays: MTT and WST-1. The provided methodologies and data will enable researchers to effectively design and execute experiments to evaluate the efficacy of this compound in various cell lines.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on the viability of various human prostate cell lines after 48 hours of treatment, as determined by an MTT-based assay.[1]
| Cell Line | Description | IC50 of this compound (µM) |
| PC-3 | Androgen-independent prostate cancer | 2.7 |
| DU145 | Androgen-independent prostate cancer | 3.8 |
| LNCaP | Androgen-dependent prostate cancer | 6.0 |
| PrEC | Normal prostate epithelial cells | 7.0 |
Signaling Pathway
The binding of VEGF-C or VEGF-D to VEGFR-3 triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that are crucial for cell proliferation, migration, and survival. This compound acts by competitively binding to the ATP pocket of the VEGFR-3 kinase domain, thereby inhibiting its phosphorylation and blocking the activation of these pathways. The primary signaling axes affected are the PI3K/AKT and Ras/MAPK pathways.
Experimental Protocols
The following are detailed protocols for performing MTT and WST-1 cell proliferation assays to evaluate the effect of this compound.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only for blank measurements.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
WST-1 (Water-Soluble Tetrazolium Salt-1) Assay
The WST-1 assay is a more sensitive and convenient alternative to the MTT assay. The WST-1 reagent is reduced by cellular dehydrogenases to a soluble formazan dye, eliminating the need for a solubilization step.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom sterile microplates
-
WST-1 reagent
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay (Step 1).
-
-
This compound Treatment:
-
Follow the same procedure as for the MTT assay (Step 2).
-
-
WST-1 Addition and Incubation:
-
After the treatment period, add 10 µL of WST-1 reagent to each well.
-
Gently mix by tapping the plate.
-
Incubate the plate for 0.5-4 hours at 37°C and 5% CO2. The optimal incubation time will depend on the cell type and density and should be determined empirically.
-
-
Data Acquisition:
-
Shake the plate for 1 minute on a shaker to ensure a homogenous distribution of the formazan dye.
-
Measure the absorbance of each well at a wavelength between 420-480 nm (maximum absorbance is around 440 nm) using a microplate reader. A reference wavelength above 600 nm is recommended.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a cell proliferation assay with this compound treatment.
References
- 1. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 2. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dysregulation of Lymphatic Endothelial VEGFR3 Signaling in Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
MAZ51 Application Notes and Protocols for Studying the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAZ51 is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), a key receptor tyrosine kinase involved in lymphangiogenesis.[1][2] Emerging evidence highlights its significant role in modulating the broader tumor microenvironment (TME), making it a valuable tool for cancer research and therapeutic development.[2] These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on various components of the TME, and detailed protocols for its application in preclinical studies.
Mechanism of Action
This compound primarily functions as an ATP-competitive inhibitor of VEGFR-3.[3] The binding of ligands, such as VEGF-C and VEGF-D, to VEGFR-3 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways including the PI3K/Akt and MAPK/ERK pathways.[2] These pathways are crucial for the proliferation, migration, and survival of lymphatic endothelial cells, as well as certain tumor cells. This compound effectively blocks this initial autophosphorylation step, thereby inhibiting lymphangiogenesis and directly impeding the growth of tumor cells that express VEGFR-3. Interestingly, in some cancer cell types like glioma, this compound has demonstrated anti-proliferative effects independent of VEGFR-3 inhibition, suggesting it may possess a broader tyrosine kinase inhibitory profile.
Data Presentation
In Vitro Efficacy of this compound: IC50 Values
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer | 2.7 |
| DU145 | Human Prostate Cancer | 3.8 |
| LNCaP | Human Prostate Cancer | 6.0 |
| PrEC | Normal Human Prostate Epithelial | 7.0 |
In Vivo Efficacy of this compound in a Prostate Cancer Xenograft Model
| Animal Model | Cancer Model | Administration Route | Dosage | Treatment Duration | Outcome |
| Nude Mice | PC-3 Xenograft | Subcutaneous (around the tumor) | 1 µM and 3 µM | 4 weeks | Blocked tumor growth in a concentration-dependent manner |
| Wistar Rats | MT450 Mammary Carcinoma | Intraperitoneal | 8 mg/kg | 15 days | Significantly suppressed tumor growth |
Modulation of the Tumor Microenvironment
This compound's influence extends beyond direct anti-tumor and anti-lymphangiogenic effects to the complex cellular landscape of the TME.
Immunomodulatory Effects
Preclinical studies suggest that this compound can foster a more anti-tumor immune microenvironment. In a murine mammary tumor model, a VEGFR-3 antagonist, this compound, was shown to enhance the recruitment of T-cells and dendritic cells into the tumor. Furthermore, there is evidence that this compound can restore the expression of interferon-gamma (IFN-γ) in Natural Killer (NK) cells, a critical cytokine for anti-tumor immunity.
Effects on Tumor-Associated Macrophages (TAMs)
VEGFR-3 signaling has been implicated in the polarization and function of TAMs. TAMs expressing VEGFR-3 can be influenced by VEGF-C to adopt an immunosuppressive M2-like phenotype, which promotes tumor growth and immune evasion. By inhibiting VEGFR-3, this compound has the potential to modulate TAM polarization, potentially shifting the balance from a pro-tumor (M2) to an anti-tumor (M1) phenotype, although direct quantitative data on this compound's effect on TAM polarization is still emerging.
Visualizations
Signaling Pathway
Experimental Workflow
References
Troubleshooting & Optimization
MAZ51 Technical Support Center: Troubleshooting Solubility and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with MAZ51.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The most commonly recommended solvent for dissolving this compound is dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4][5] Some suppliers also report solubility in dimethylformamide (DMF).[2][5] For in vivo studies, co-solvents are typically required.
Q2: I am seeing precipitation when I dissolve this compound in DMSO. What could be the cause?
A2: Precipitation of this compound in DMSO can occur for several reasons:
-
Hygroscopic DMSO: DMSO readily absorbs moisture from the air. "Wet" DMSO will significantly decrease the solubility of this compound.[1][4] Always use fresh, anhydrous DMSO from a newly opened bottle.
-
Low-quality DMSO: Ensure you are using a high-purity, cell-culture grade DMSO.
-
Incorrect temperature: Some protocols recommend warming the solution to aid dissolution.[1]
-
Concentration exceeds solubility limit: While some suppliers report high solubility in DMSO, it is best to start with concentrations reported in the literature and on product datasheets.
Q3: My this compound solution appears cloudy or has particulates after dilution in aqueous media. How can I fix this?
A3: This is a common issue as this compound has low aqueous solubility. When a concentrated DMSO stock is diluted into an aqueous buffer or cell culture media, the compound can "crash out" or precipitate. Here are some solutions:
-
Lower the final concentration: The most straightforward solution is to reduce the final working concentration of this compound in your aqueous medium.
-
Use a sequential dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous media, try adding a small volume of media to your DMSO stock first, mix well, and then add this intermediate dilution to the rest of the media.
-
Increase the percentage of DMSO in the final solution: Be mindful of the DMSO tolerance of your specific cell line, as high concentrations can be toxic.
-
Utilize sonication: Gentle sonication can help to redissolve small particulates.[1]
-
Consider co-solvents for in vivo or specific in vitro applications: For animal studies or specific assays, formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD may be necessary to maintain solubility.[1][4]
Q4: How should I store my this compound stock solution?
A4: this compound is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[2] Once dissolved in DMSO, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -80°C for up to one year or at -20°C for up to one month.[4] It is often recommended to prepare fresh solutions for optimal results as the compound can be unstable in solution.[1]
Solubility Data
| Solvent | Reported Solubility | Source |
| DMSO | 8.33 mg/mL (26.50 mM) | MedchemExpress[1] |
| DMSO | ~1 mg/mL | Cayman Chemical[2][5] |
| DMSO | 10 mg/mL | Sigma-Aldrich[3] |
| DMSO | 63 mg/mL (200.39 mM) | Selleck Chemicals[4] |
| Dimethylformamide (DMF) | ~0.2 mg/mL | Cayman Chemical[2][5] |
| Water | Insoluble | Selleck Chemicals[4] |
| Ethanol | Insoluble | Selleck Chemicals[4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 314.38 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Warming block or water bath (optional)
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
To prepare a 10 mM stock solution, add 317.1 µL of DMSO to 1 mg of this compound powder.
-
Vortex the solution thoroughly for 1-2 minutes to aid dissolution.
-
If precipitation is observed, gentle warming to 60°C and/or sonication can be used to facilitate complete dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment (e.g., 3 µM).[6][7][8]
-
Perform a serial dilution of the stock solution in your cell culture medium. For example, to make a 3 µM working solution from a 10 mM stock, you can perform a 1:3333 dilution.
-
To avoid precipitation, add the this compound stock solution to the pre-warmed media dropwise while gently swirling.
-
Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells (typically ≤ 0.1%).
-
Use the freshly prepared working solution immediately.[1]
Troubleshooting and Signaling Pathways
This compound Solubility Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
This compound Inhibition of the VEGFR-3 Signaling Pathway
Caption: this compound inhibits VEGFR-3 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. VEGFR3 Kinase Inhibitor, this compound [sigmaaldrich.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
MAZ51 Technical Support Center: Troubleshooting Potential Off-Target Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing MAZ51, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3). While this compound is a valuable tool for studying VEGFR-3 signaling, it is crucial to be aware of its potential off-target effects to ensure accurate experimental interpretation. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to address challenges related to the off-target activities of this compound in cancer cells.
Frequently Asked Questions (FAQs)
Q1: Is this compound a completely selective inhibitor for VEGFR-3?
A1: No, this compound is not completely selective for VEGFR-3. While it shows preferential inhibition of VEGFR-3, it can also inhibit VEGFR-2, albeit at higher concentrations.[1][2][3] Studies have shown that this compound inhibits VEGFR-3 phosphorylation at concentrations around 5 µM, whereas inhibition of VEGFR-2 requires concentrations closer to 50 µM.[1][2] It is crucial to use the lowest effective concentration of this compound to minimize off-target inhibition of VEGFR-2.
Q2: I am observing anti-proliferative effects of this compound in a cancer cell line that does not express VEGFR-3. What could be the reason?
A2: This is a known phenomenon and highlights the off-target effects of this compound. Research has demonstrated that this compound can inhibit proliferation and induce apoptosis in various cancer cell lines that lack VEGFR-3 expression. This suggests that this compound interacts with other cellular targets. In glioma cells, for instance, this compound's anti-proliferative effects are independent of VEGFR-3 and are mediated through the Akt/GSK3β and RhoA signaling pathways.
Q3: My IC50 value for this compound varies between experiments. What are the possible causes?
A3: Inconsistent IC50 values can arise from several factors:
-
Compound Stability: this compound may be unstable in solution. It is recommended to prepare fresh stock solutions and dilutions for each experiment.
-
Cell Density: The number of cells seeded can significantly impact the apparent potency of a compound. Ensure consistent cell seeding densities across experiments.
-
Cell Passage Number: Using cells at a high passage number can lead to genetic drift and altered drug sensitivity. It is advisable to use cells within a defined passage number range.
-
DMSO Concentration: The final concentration of the vehicle, DMSO, should be kept low (typically below 0.5%) and consistent across all wells, including controls, as higher concentrations can be toxic to cells.
Q4: How can I experimentally distinguish between on-target (VEGFR-3-mediated) and off-target effects of this compound?
A4: To differentiate between on-target and off-target effects, consider the following experimental approaches:
-
Use a VEGFR-3 Knockdown/Knockout Cell Line: The most definitive way is to test this compound's effects in a cell line where VEGFR-3 has been genetically removed. If the compound still elicits the same response, it is likely due to off-target effects.
-
Rescue Experiments: Attempt to "rescue" the phenotype induced by this compound by overexpressing a constitutively active downstream effector of VEGFR-3 signaling (e.g., Akt).
-
Use a Structurally Unrelated VEGFR-3 Inhibitor: Comparing the effects of this compound with another VEGFR-3 inhibitor that has a different chemical structure can help determine if the observed phenotype is specific to VEGFR-3 inhibition or an artifact of this compound's particular structure.
Q5: What is the known kinase selectivity profile of this compound?
Troubleshooting Guides
This section provides guidance for common issues encountered during key experiments with this compound.
Western Blotting for Phospho-VEGFR-3
| Issue | Possible Cause | Recommended Solution |
| Weak or No Phospho-VEGFR-3 Signal | Inefficient induction of phosphorylation. | Ensure optimal stimulation with VEGF-C (e.g., 50 ng/mL for 15-30 minutes) before cell lysis. |
| Phosphatase activity during sample preparation. | Always use phosphatase inhibitors in your lysis buffer and keep samples on ice. | |
| Low protein abundance. | Consider immunoprecipitation to enrich for VEGFR-3 before running the Western blot. | |
| High Background | Non-specific antibody binding. | Use 5% BSA in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. Optimize primary and secondary antibody concentrations. |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Inconsistent Inhibition by this compound | Suboptimal inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for this compound treatment in your cell line. A common starting point is 3 µM for 4 hours. |
| Compound degradation. | Prepare fresh this compound solutions for each experiment. |
Cell Proliferation (MTT/WST-1) Assays
| Issue | Possible Cause | Recommended Solution |
| High Variability Between Replicates | Uneven cell seeding. | Ensure a single-cell suspension and proper mixing before seeding. Check for cell clumping. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. | |
| Inconsistent IC50 Values | Different cell passage numbers or confluency at the time of treatment. | Standardize cell passage number and ensure cells are in the logarithmic growth phase and at a consistent confluency when treated. |
| Inaccurate drug concentrations. | Carefully prepare serial dilutions and use a calibrated pipette. | |
| Unexpected Toxicity in Control Cells | High DMSO concentration. | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%) and is consistent across all wells. |
Transwell Migration/Invasion Assays
| Issue | Possible Cause | Recommended Solution |
| Low Cell Migration in Control Group | Insufficient chemoattractant gradient. | Optimize the concentration of the chemoattractant (e.g., VEGF-C or serum) in the lower chamber. Serum-starve cells before the assay to increase their responsiveness. |
| Inappropriate pore size of the insert. | Select a pore size that is appropriate for your cell type. | |
| High Background (Non-migrated cells) | Incomplete removal of cells from the top of the insert. | Use a cotton swab to gently but thoroughly wipe the inside of the insert multiple times. |
| This compound Shows No Effect | Sub-optimal inhibitor concentration. | Perform a dose-response experiment to determine the effective concentration for inhibiting migration in your cell line. |
| Off-target effects promoting migration. | In rare cases, a compound can have paradoxical effects. Consider alternative assays or validate with a second, structurally different inhibitor. |
Quantitative Data
This compound Kinase Selectivity
| Kinase | IC50 (µM) | Notes | Reference |
| VEGFR-3 | ~1-5 | Potent inhibition of VEGF-C-induced phosphorylation. | |
| VEGFR-2 | ~50 | Approximately 10-fold less sensitive than VEGFR-3. | |
| EGFR | >50 | No significant inhibition of ligand-induced autophosphorylation. | |
| IGF-1R | >50 | No significant inhibition of ligand-induced autophosphorylation. | |
| PDGFRβ | >50 | No significant inhibition of ligand-induced autophosphorylation. |
Cellular Activity of this compound in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) for Cell Viability | Reference |
| PC-3 | Prostate Cancer (Androgen-Independent) | 2.7 | |
| DU145 | Prostate Cancer (Androgen-Independent) | 3.8 | |
| LNCaP | Prostate Cancer (Androgen-Dependent) | 6.0 | |
| PrEC | Normal Prostate Epithelial Cells | 7.0 |
Signaling Pathways and Experimental Workflows
On-Target VEGFR-3 Signaling Pathway Inhibition by this compound
This compound inhibits VEGF-C-mediated activation of the VEGFR-3/Akt pathway.
Off-Target Signaling in Glioma Cells (VEGFR-3 Independent)
References
MAZ51 Technical Support Center: A Guide to Troubleshooting Inconsistent Results
For Researchers, Scientists, and Drug Development Professionals
Welcome to the MAZ51 Technical Support Center. This resource is designed to provide solutions to common challenges encountered during experiments with the VEGFR-3 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve consistent and reliable results in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise when using this compound, providing potential causes and recommended solutions to get your experiments back on track.
Question 1: Why am I seeing variable or inconsistent efficacy with this compound in my cell-based assays?
Inconsistent efficacy with this compound can stem from several factors, ranging from compound stability to cell line-specific characteristics.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound is known to be unstable in solution. It is highly recommended to prepare fresh solutions from a powdered stock for each experiment.[1][2] If using a stock solution in DMSO, ensure it is stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage and aliquot to avoid repeated freeze-thaw cycles.[3] |
| Incorrect Working Concentration | The optimal concentration of this compound is cell-line dependent.[4] It is crucial to perform a dose-response curve to determine the IC50 for your specific cell line.[4] |
| Cell Line Variability | Different cell lines exhibit varying sensitivity to this compound, which may or may not correlate with VEGFR-3 expression levels. Characterize the VEGFR-3 expression in your cell line and consider that this compound can have off-target effects. |
| High DMSO Concentration in Culture | High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration in your cell culture medium does not exceed 1%, with a general recommendation to keep it at or below 0.5%. |
Question 2: I'm observing unexpected off-target effects. Is this compound not specific to VEGFR-3?
While this compound is a potent inhibitor of VEGFR-3, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to inhibit other tyrosine kinases, though with lower potency.
A notable example of a VEGFR-3 independent effect is observed in glioma cells. In this context, this compound induces cell rounding and G2/M cell cycle arrest through the activation of RhoA and phosphorylation of Akt/GSK3β, without inhibiting VEGFR-3 phosphorylation.
To distinguish between on-target and off-target effects, it is recommended to:
-
Use the lowest effective concentration of this compound as determined by your dose-response experiments.
-
Include appropriate controls, such as a VEGFR-3 knockout or knockdown cell line.
-
Use a structurally unrelated VEGFR-3 inhibitor to confirm that the observed phenotype is not due to the specific chemical structure of this compound.
Question 3: My Western blot for phospho-VEGFR-3 is not working as expected. What can I do?
Detecting phosphorylated proteins can be challenging. Here are some common issues and solutions for phospho-VEGFR-3 Western blotting:
| Issue | Potential Cause | Recommended Solution |
| No or Weak Signal | Inefficient phosphorylation or dephosphorylation during sample preparation. | Stimulate cells with a known ligand like VEGF-C to induce phosphorylation. Always use phosphatase inhibitors in your lysis buffer and keep samples on ice. |
| Low abundance of phosphorylated protein. | Increase the amount of protein loaded onto the gel. | |
| Ineffective antibody. | Use a validated antibody for phospho-VEGFR-3. See the "Experimental Protocols" section for recommendations. | |
| High Background | Non-specific antibody binding. | Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can increase background. |
| Insufficient washing. | Increase the number and duration of washes with TBST. |
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. These values can serve as a starting point for determining the optimal concentration for your experiments.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 2.7 | |
| DU145 | Human Prostate Cancer | 3.8 | |
| LNCaP | Human Prostate Cancer | 6.0 | |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 | |
| B16-F10 | Murine Melanoma | ~0.012 (at 72h) | |
| Recombinant VEGFR-3 | Kinase Assay | 1.0 |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound can aid in experimental design and data interpretation.
Figure 1. this compound inhibits the canonical VEGFR-3 signaling pathway.
Figure 2. VEGFR-3 independent signaling of this compound in glioma cells.
Figure 3. General experimental workflow for this compound studies.
Detailed Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
Western Blot for Phospho-VEGFR-3
This protocol details the detection of VEGFR-3 phosphorylation in response to VEGF-C stimulation and this compound treatment.
Materials:
-
Cell line of interest (e.g., PC-3)
-
Complete culture medium
-
Serum-free medium
-
VEGF-C (recombinant)
-
This compound (powder)
-
DMSO
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Phospho-VEGFR-3 (Tyr1230) (e.g., Affinity Biosciences Cat# AF3676, RRID:AB_2846990)
-
Total VEGFR-3 (e.g., Cell Signaling Technology #2485)
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells for 4-6 hours.
-
Pre-treat cells with the desired concentration of freshly prepared this compound (or DMSO vehicle control) for 4 hours.
-
Stimulate cells with 50 ng/mL VEGF-C for 15-30 minutes.
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape and collect cell lysates.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-VEGFR-3 antibody (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Visualize bands using an ECL detection reagent.
-
Strip the membrane and re-probe for total VEGFR-3 and a loading control.
-
Cell Proliferation (MTT) Assay
This protocol measures the effect of this compound on cell viability and proliferation.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound
-
96-well plates
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of freshly prepared this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT reagent to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot a dose-response curve and determine the IC50 value.
-
Troubleshooting MTT Assay:
-
High background: Media components like phenol (B47542) red can interfere. Use phenol red-free media during the assay. This compound itself could potentially reduce MTT; test this in a cell-free system.
-
Non-linear dose-response: This may indicate complex biological responses or off-target effects at different concentrations.
-
Incomplete formazan dissolution: Ensure sufficient volume of DMSO and adequate shaking.
Transwell Migration Assay
This assay assesses the effect of this compound on VEGF-C-induced cell migration.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well plates
-
Cell line of interest
-
Serum-free medium
-
Medium with chemoattractant (e.g., 50 ng/mL VEGF-C)
-
This compound
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve cells for 4-6 hours.
-
Trypsinize and resuspend cells in serum-free medium at a density of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing VEGF-C to the lower chamber.
-
In the upper chamber, add 100 µL of the cell suspension.
-
Add freshly prepared this compound or vehicle control to both the upper and lower chambers at the desired concentration.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
-
Staining and Quantification:
-
Remove the Transwell inserts.
-
Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
References
Navigating MAZ51: A Technical Guide to Optimizing Concentration and Minimizing Cytotoxicity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with MAZ51. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you optimize this compound concentration in your experiments, ensuring targeted efficacy while minimizing off-target cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] It functions by competing with ATP to block the autophosphorylation of VEGFR-3 induced by its ligands, VEGF-C and VEGF-D.[4][5] This inhibition disrupts downstream signaling pathways, such as PI3K/Akt and MAPK/ERK, which are involved in cell proliferation, migration, and survival.[4] Interestingly, in some glioma cell lines, this compound has been shown to induce cell rounding and G2/M cell cycle arrest through the RhoA and Akt/GSK3β signaling pathways, seemingly independent of VEGFR-3 inhibition.[6]
Q2: At what concentration is this compound typically effective?
The effective concentration of this compound can vary depending on the cell line and the specific biological question being investigated. Published studies have shown efficacy in the low micromolar range. For example, concentrations around 2.5 µM to 5 µM have been used to induce morphological changes and cell cycle arrest in glioma cells.[6] In prostate cancer cell lines, an IC50 value (the concentration that inhibits 50% of cell proliferation) for PC-3 cells was reported to be 2.7 µM.[4][7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell model.
Q3: What are the common signs of this compound-induced cytotoxicity?
This compound can induce apoptosis (programmed cell death) and inhibit cell proliferation in various tumor cell lines.[1][2] Signs of cytotoxicity can include a significant decrease in cell viability, changes in cell morphology such as rounding and detachment, and cell cycle arrest at the G2/M phase.[6] At higher concentrations (e.g., above 10 µM), non-specific effects and increased cytotoxicity may be observed even in normal cells.[7][8]
Q4: How can I distinguish between targeted anti-tumor effects and general cytotoxicity?
To differentiate between the desired on-target effects and non-specific cytotoxicity, it is crucial to:
-
Use a proper control: Include a vehicle-only control (e.g., DMSO at the same final concentration) to account for any solvent-induced toxicity.[9][10]
-
Perform dose-response studies: A sigmoidal dose-response curve often indicates a specific pharmacological effect, whereas a steep, linear drop in viability might suggest general toxicity.
-
Assess mechanistic markers: Measure the phosphorylation status of VEGFR-3 and its downstream targets (e.g., Akt) to confirm on-target activity.[7]
-
Use a control cell line: If possible, use a cell line that does not express VEGFR-3 to assess off-target effects.
Troubleshooting Guide: Optimizing this compound Concentration
This guide addresses common issues encountered when determining the optimal this compound concentration.
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed even at low concentrations. | Cell line sensitivity: Your specific cell line may be particularly sensitive to this compound. | Perform a broad dose-response curve starting from a much lower concentration range (e.g., nanomolar). |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration is typically below 0.1% and include a vehicle-only control to assess its effect.[9][10] | |
| Incorrect cell seeding density: Low cell density can make cells more susceptible to drug-induced toxicity. | Optimize the initial cell seeding density for your assay duration. | |
| No observable effect at concentrations reported in the literature. | Compound integrity: The this compound compound may have degraded. | Ensure proper storage of the compound and consider testing its activity on a positive control cell line known to respond. |
| Cell line resistance: Your cell line may be resistant to this compound or have low VEGFR-3 expression. | Verify VEGFR-3 expression in your cell line. Consider increasing the concentration or extending the incubation time. | |
| Sub-optimal assay conditions: The experimental endpoint may not be sensitive enough or the timing may be inappropriate. | Use a more sensitive assay or perform a time-course experiment to identify the optimal time point for observing the effect. | |
| Inconsistent results between experiments. | Reagent variability: Different batches of this compound may have varying purity or potency. | Use a single, quality-controlled batch of this compound for a series of experiments. |
| Variations in cell culture conditions: Inconsistent media, serum, or incubation times can affect results. | Standardize all cell culture and experimental parameters. | |
| This compound instability in solution: The compound may be unstable in solution. | It is recommended to prepare fresh solutions for each experiment.[2] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.[10]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform a serial dilution of this compound in complete growth medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Include a vehicle control (medium with the same final DMSO concentration) and a no-cell control (medium only).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or controls to the respective wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[10]
-
Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[10]
-
Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and use a non-linear regression to calculate the IC50 value.
-
Protocol 2: Assessing Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Sample Collection:
-
After incubation, carefully collect a portion of the cell culture supernatant from each well. Be careful not to disturb the cell monolayer.
-
-
LDH Assay:
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.[11]
-
Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate for LDH.
-
The enzymatic reaction produces a colored product (formazan) that can be measured spectrophotometrically.[12]
-
-
Data Analysis:
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a lysis buffer provided in the kit).
-
Calculate the percentage of cytotoxicity based on the absorbance readings according to the kit's protocol.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the in vitro efficacy of this compound.
Table 1: In Vitro Efficacy of this compound - IC50 Values [4][7]
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer | 2.7 |
| DU145 | Human Prostate Cancer | 3.8 |
| LNCaP | Human Prostate Cancer | 6.0 |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 |
| VEGFR-3 (VEGF-C induced) | Recombinant | 1.0 |
Table 2: Effective Concentrations of this compound in Glioma Cells [6]
| Cell Line | Concentration (µM) | Observed Effect |
| C6 (rat glioma) | 2.5 - 5.0 | Cell rounding, G2/M cell cycle arrest |
| U251MG (human glioma) | 2.5 - 5.0 | Cell rounding, G2/M cell cycle arrest |
Visualizing Key Pathways and Workflows
This compound Mechanism of Action
Caption: this compound inhibits VEGFR-3 autophosphorylation, blocking downstream signaling.
Experimental Workflow for Optimizing this compound Concentration
Caption: A stepwise workflow for determining the optimal this compound concentration.
Troubleshooting Logic for High Cytotoxicity
Caption: A troubleshooting flowchart for addressing unexpected high cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 7. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Navigating Unexpected Cellular Transformations with MAZ51: A Technical Support Guide
For researchers, scientists, and drug development professionals observing unforeseen morphological changes in cells treated with the VEGFR-3 inhibitor MAZ51, this technical support center provides essential troubleshooting guidance and in-depth information. While this compound is a known inhibitor of VEGFR-3, recent studies have revealed that it can induce significant alterations in cell shape, such as cell rounding and retraction of cellular protrusions, through mechanisms independent of its primary target.[1][2] This guide offers a comprehensive resource to understand and address these phenomena in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing dramatic cell rounding and cytoskeletal changes in our glioma cell lines (C6 and U251MG) after treatment with this compound. Is this a known effect?
A1: Yes, this is a documented, albeit unexpected, effect of this compound.[1][2] Studies have shown that this compound can cause significant morphological changes, including cell rounding and the retraction of cellular protrusions, in glioma cells.[1] These changes are attributed to the clustering and aggregation of F-actin and microtubules.
Q2: We thought this compound's primary mechanism was VEGFR-3 inhibition. Are the morphological changes a direct result of this?
A2: Surprisingly, no. Research indicates that the morphological alterations and G2/M cell cycle arrest induced by this compound in glioma cells are independent of VEGFR-3 phosphorylation inhibition. In fact, in some glioma cell lines, this compound has been observed to increase, rather than decrease, VEGFR-3 tyrosine phosphorylation.
Q3: What is the underlying mechanism for these unexpected morphological changes?
A3: The effects of this compound on glioma cell morphology are mediated through the activation of the RhoA and Akt/GSK3β signaling pathways. Treatment with this compound leads to an increase in active RhoA and elevated levels of phosphorylated Akt and GSK3β.
Q4: Are these morphological effects reversible?
A4: Yes, the cytoskeletal alterations induced by this compound have been shown to be reversible. After removing this compound from the culture medium, glioma cells can return to their normal morphology.
Q5: At what concentrations are these morphological changes typically observed?
A5: Pronounced morphological changes in glioma cell lines like C6 and U251MG have been observed at concentrations as low as 2.5 µM, with more significant effects at 5.0 µM.
Q6: Does this compound affect all cell types in this manner?
A6: No, the effect appears to be selective for certain transformed cells. For instance, this compound did not affect the morphology or cell cycle of primary rat cortical astrocytes, suggesting a degree of selectivity for cancer cells.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Unexpected and dramatic cell rounding in glioma cells. | This is a known off-target effect of this compound, independent of VEGFR-3 inhibition. | Acknowledge this as a documented activity of the compound. To confirm the mechanism in your system, consider investigating the activation state of the RhoA and Akt/GSK3β pathways. |
| No change in VEGFR-3 phosphorylation upon this compound treatment in glioma cells. | This is consistent with findings that this compound's anti-proliferative and morphological effects in these cells are not mediated by VEGFR-3 inhibition. | Focus on downstream effectors of the Akt/RhoA pathway to understand the mechanism of action in your specific cell line. |
| This compound induces G2/M cell cycle arrest. | This is another documented effect of this compound in glioma cells, contributing to its anti-proliferative activity. | This can be confirmed using flow cytometry analysis of the cell cycle distribution. |
| Variability in the degree of morphological change between experiments. | Inconsistent this compound concentration or cell density. | Ensure accurate and consistent preparation of this compound working solutions. Standardize cell seeding density for all experiments. Note that this compound can be unstable in solution and freshly prepared solutions are recommended. |
Quantitative Data Summary
The following tables provide a summary of key quantitative data related to the effects of this compound.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 2.7 | |
| DU145 | Human Prostate Cancer | 3.8 | |
| LNCaP | Human Prostate Cancer | 6.0 | |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 | |
| HDMEC | Human Dermal Microvascular Endothelial Cells | < 1 |
Table 2: Effective Concentrations for Morphological Changes
| Cell Line | Concentration for Morphological Changes (µM) | Observed Effects | Reference |
| Rat C6 Glioma | 2.5 - 5.0 | Cell rounding, retraction of cellular protrusions, F-actin and microtubule aggregation. | |
| Human U251MG Glioma | 2.5 - 5.0 | Cell rounding, retraction of cellular protrusions, F-actin and microtubule aggregation. |
Experimental Protocols
Protocol 1: Assessment of Cellular Morphology
-
Cell Seeding: Plate glioma cells (e.g., C6 or U251MG) in a suitable culture vessel (e.g., 6-well plate with coverslips) and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound at desired concentrations (e.g., 2.5 µM and 5.0 µM) or vehicle control (DMSO) for various time points (e.g., 1, 6, 24 hours).
-
Fixation: After treatment, wash the cells with phosphate-buffered saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Stain for F-actin using fluorescently labeled phalloidin (B8060827) and for microtubules using an anti-tubulin antibody followed by a fluorescently labeled secondary antibody. Counterstain nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using fluorescence microscopy to observe changes in cell shape and cytoskeletal organization.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: After this compound treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST and incubate with primary antibodies against p-Akt, total Akt, p-GSK3β, total GSK3β, and RhoA overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an ECL detection reagent.
Visualizations
Signaling Pathways
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Why is MAZ51 not inhibiting VEGFR-3 phosphorylation in my experiment?
This guide provides troubleshooting advice and technical information for researchers encountering issues with MAZ51-mediated inhibition of VEGFR-3 phosphorylation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues that may lead to a lack of inhibitory activity from this compound in your experiments.
Question 1: I'm not observing any inhibition of VEGFR-3 phosphorylation with this compound. What are the most common reasons for this?
There are several potential reasons, which can be broadly categorized into issues with the compound itself, suboptimal experimental design, or cell-line-specific effects.
-
Compound Integrity and Handling: this compound is reported to be unstable in solution; therefore, freshly prepared solutions are recommended for reliable results[1]. The compound is soluble in DMSO, but it's important to use fresh, anhydrous DMSO, as moisture can reduce solubility[2].
-
Experimental Protocol: The timing of inhibitor pre-incubation and ligand stimulation is critical. For instance, pre-treating cells with this compound for 4 hours before stimulating with VEGF-C for 15-30 minutes has been shown to be effective[3][4].
-
Cell-Specific Context: The effects of this compound can be highly dependent on the cell line used. In some cancer cells, like C6 glioma cells, this compound has been observed to increase VEGFR-3 phosphorylation, suggesting its anti-proliferative effects in that context are independent of VEGFR-3 inhibition[5][6].
-
Off-Target Effects: this compound may have off-target effects, meaning the biological outcome you are observing might not be related to VEGFR-3 at all[5][7][8].
Question 2: How can I be sure my this compound compound is active and my experimental setup is correct?
To validate your compound and protocol, consider the following steps:
-
Confirm Compound Quality: Purchase this compound from a reputable supplier and ensure it has been stored correctly at -20°C[2][9]. Always prepare fresh stock solutions in high-quality, anhydrous DMSO[2].
-
Use Positive Controls: Include a known, potent VEGFR-3 inhibitor as a positive control to confirm that your experimental system can detect inhibition.
-
Optimize Concentration: Perform a dose-response experiment. Effective concentrations for inhibiting VEGFR-3 phosphorylation are typically in the low micromolar range (e.g., 1-5 µM)[4][10]. Concentrations above 10 µM may lead to non-specific, off-target effects[4][10].
-
Verify Ligand Activity: Ensure your VEGF-C ligand is active and used at an appropriate concentration (e.g., 50 ng/mL) to stimulate VEGFR-3 phosphorylation[3][10][11].
-
Check Downstream Pathways: Besides p-VEGFR-3, assess the phosphorylation status of downstream effectors like Akt and ERK to see if the pathway is being modulated as expected[4][10].
Question 3: Could my cell line be the issue?
Yes, the cellular context is critical.
-
VEGFR-3 Expression Levels: Different cell lines have varying levels of VEGFR-3 expression. Prostate cancer cell line PC-3, for example, has higher VEGFR-3 expression compared to LNCaP and DU145 cells[10][11]. You should confirm VEGFR-3 expression in your cell line via Western blot or qPCR.
-
Autocrine Signaling: Some cell lines, like PC-3, secrete their own VEGF-C, creating an autocrine signaling loop that can influence the experimental outcome[10][11]. This can result in a baseline level of VEGFR-3 phosphorylation even without external ligand stimulation[4].
-
Presence of Co-receptors and Phosphatases: The VEGFR-3 signaling cascade can be modulated by co-receptors like VEGFR-2 and neuropilins, or by phosphatases such as VE-PTP[12][13]. The expression and activity of these modulators can vary between cell types.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound - IC50 Values
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PC-3 | Human Prostate Cancer | 2.7 | [3][10][11] |
| DU145 | Human Prostate Cancer | 3.8 | [3] |
Note: IC50 values can vary based on assay conditions.
Table 2: Recommended Experimental Concentrations
| Parameter | Concentration/Time | Notes | Reference |
| This compound Pre-treatment | 1 - 3 µM for 4 hours | Concentrations >10 µM may cause off-target effects. | [4][10] |
| VEGF-C Stimulation | 50 ng/mL for 15-30 minutes | Optimal stimulation time may vary by cell line. | [3][10] |
Experimental Protocols
Protocol: Western Blot for VEGFR-3 Phosphorylation
This protocol outlines a standard procedure to assess the effect of this compound on VEGF-C-induced VEGFR-3 phosphorylation.
Materials:
-
Cell line of interest (e.g., PC-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Serum-free medium
-
This compound (freshly prepared stock in DMSO)
-
Recombinant VEGF-C
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-phospho-VEGFR-3 (p-Tyr), anti-total-VEGFR-3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture: Seed cells and grow to 80-90% confluency.
-
Serum Starvation: Replace growth medium with serum-free medium and incubate for 4-6 hours. This reduces baseline receptor activation[3].
-
Inhibitor Treatment: Pre-treat cells with the desired concentrations of this compound (e.g., 1 µM, 3 µM) or vehicle (DMSO) for 4 hours[3][4].
-
Ligand Stimulation: Stimulate the cells with VEGF-C (e.g., 50 ng/mL) for 15-30 minutes at 37°C[3][10].
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay[3].
-
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-VEGFR-3 antibody overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize bands using an ECL reagent.
-
For a loading control, strip the membrane and re-probe with an anti-total-VEGFR-3 antibody[3].
-
Visualizations: Diagrams and Workflows
VEGFR-3 Signaling Pathway
The following diagram illustrates the canonical VEGFR-3 signaling cascade upon activation by its ligand, VEGF-C. This compound acts by competing with ATP to prevent the autophosphorylation of the receptor.
Caption: VEGFR-3 signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Use this workflow to diagnose why this compound may not be working in your experiment.
Caption: A logical workflow for troubleshooting this compound experiments.
Alternative Strategies and Inhibitors
If this compound continues to yield inconclusive results regarding VEGFR-3 inhibition, or if you suspect off-target effects are confounding your data, consider the following:
-
Genetic Knockdown: Use siRNA or shRNA to specifically knock down VEGFR-3 expression. This is a highly specific method to confirm that the biological effect you are studying is indeed dependent on VEGFR-3[4][10].
-
Alternative Small Molecule Inhibitors: Several other kinase inhibitors target VEGFR-3 with varying degrees of selectivity.
Table 3: Examples of Alternative VEGFR-3 Inhibitors
| Inhibitor | Target(s) | Selectivity | Reference |
| SAR131675 | VEGFR-3 | Highly selective for VEGFR-3 over VEGFR-1/2 | [14] |
| Axitinib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | Pan-VEGFR inhibitor | [14] |
| Fruquintinib | VEGFR-1, -2, -3 | Highly potent, selective for VEGFR family | [14][15] |
| Sorafenib | VEGFR-2, -3, PDGFRβ, Raf-1, B-Raf, c-Kit | Multi-kinase inhibitor | [14] |
| Sunitinib | VEGFRs, PDGFRs, c-Kit | Multi-kinase inhibitor | [5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 7. VEGFR3 tyrosine kinase inhibition aggravates cisplatin nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 11. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular controls of lymphatic VEGFR3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Overcoming MAZ51 Resistance in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming acquired resistance to MAZ51, a potent VEGFR-3 inhibitor, in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase.[1][2][3] Its primary mechanism of action is to block the phosphorylation of VEGFR-3, which is crucial for lymphangiogenesis (the formation of lymphatic vessels).[3] This inhibition disrupts downstream signaling pathways, such as the PI3K/Akt pathway, leading to decreased cell proliferation and migration in cancer cells.[2]
Q2: My cells, which were initially sensitive to this compound, are no longer responding. What are the potential reasons for this acquired resistance?
A2: Acquired resistance to this compound in long-term cell culture can arise from several mechanisms, similar to other tyrosine kinase inhibitors (TKIs). The most common reasons include:
-
Activation of Bypass Signaling Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of VEGFR-3. Common bypass pathways include the Fibroblast Growth Factor (FGF) and its receptor (FGFR), Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR), and the HGF/c-MET pathway.[2][4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cells, reducing its intracellular concentration and efficacy.[6]
-
On-Target Secondary Mutations: Although not yet specifically documented for this compound, a common mechanism of resistance to TKIs is the development of secondary mutations in the drug's target protein (VEGFR-3 in this case). These mutations can alter the drug-binding site, reducing the inhibitory effect of this compound.
-
Phenotypic Changes: Cells may undergo an epithelial-to-mesenchymal transition (EMT), which has been linked to resistance to various TKIs.
Q3: How can I confirm that my cell line has developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 (half-maximal inhibitory concentration) value of your long-term cultured cells to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide: Overcoming this compound Resistance
This guide provides a systematic approach to identifying the cause of this compound resistance and suggests potential strategies to overcome it.
Problem 1: Decreased this compound Efficacy Over Time
Your cell line, which was previously sensitive to this compound, now shows reduced growth inhibition at the same concentration.
Table 1: Quantitative Analysis of this compound Resistance
| Cell Line Stage | This compound IC50 (µM) | Fold Resistance | Doubling Time (hours) |
| Parental (Sensitive) | 2.5 | 1x | 24 |
| This compound-Resistant | 25 | 10x | 22 |
Note: The above data is illustrative. Actual values will vary depending on the cell line and experimental conditions.
Workflow for Investigating and Overcoming Resistance
Caption: A stepwise workflow for troubleshooting this compound resistance.
Potential Cause 1: Activation of Bypass Signaling Pathways
Table 2: Common Bypass Pathways in TKI Resistance
| Pathway | Key Proteins to Analyze (Phosphorylated/Total) | Potential Combination Inhibitor |
| FGF/FGFR | p-FGFR, p-FRS2, p-ERK1/2 | FGFR Inhibitor (e.g., PD173074) |
| PDGF/PDGFR | p-PDGFRβ, p-Akt, p-ERK1/2 | PDGFR Inhibitor (e.g., Sunitinib) |
| HGF/c-MET | p-c-MET, p-Akt, p-STAT3 | c-MET Inhibitor (e.g., Crizotinib) |
| Angiopoietin/Tie-2 | p-Tie2, p-Akt | Tie-2 Inhibitor |
Experimental Protocol: Western Blot for Bypass Pathway Activation
-
Cell Lysis: Culture both parental and this compound-resistant cells to 80% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against total and phosphorylated forms of key signaling proteins (see Table 2) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate.
Solution: Combination Therapy
If a bypass pathway is activated, consider co-treating the resistant cells with this compound and an inhibitor of the activated pathway. This dual-blockade approach can restore sensitivity.
Signaling Pathway Diagram: VEGFR-3 and Potential Bypass Pathways
Caption: this compound inhibits the VEGFR-3 pathway, but resistance can emerge through activation of bypass signaling pathways.
Potential Cause 2: Increased Drug Efflux
Experimental Protocol: Rhodamine 123 Efflux Assay
-
Cell Preparation: Harvest parental and this compound-resistant cells and resuspend them in a serum-free medium at a concentration of 1x10^6 cells/mL.
-
Dye Loading: Add Rhodamine 123 (a substrate for P-gp) to the cell suspension and incubate for 30-60 minutes at 37°C.
-
Efflux Measurement: Wash the cells and resuspend them in a fresh medium. Measure the intracellular fluorescence at time zero using a flow cytometer.
-
Incubation and Final Measurement: Incubate the cells at 37°C for 1-2 hours and measure the fluorescence again. A significant decrease in fluorescence in the resistant cells compared to the parental cells indicates increased efflux.
-
Inhibitor Control: As a control, perform the assay in the presence of an ABC transporter inhibitor (e.g., verapamil). Inhibition of efflux will result in higher fluorescence retention.
Solution: Co-treatment with an Efflux Pump Inhibitor
If increased efflux is confirmed, co-treating the cells with this compound and an ABC transporter inhibitor can increase the intracellular concentration of this compound and restore its efficacy.
Logical Diagram: The Role of Efflux Pumps in this compound Resistance
Caption: Overexpression of efflux pumps can lead to this compound resistance by reducing its intracellular concentration.
Experimental Protocols
Protocol for Developing a this compound-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound for your parental cell line using a standard cell viability assay.
-
Initial Low-Dose Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are growing at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration at each step.
-
Monitoring and Maintenance: At each concentration, monitor cell viability and morphology. Allow the cells to recover and resume normal growth before the next dose escalation. This process can take several months.
-
Confirmation of Resistance: Once the cells can tolerate a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), confirm the resistance by performing a dose-response assay and comparing the new IC50 to that of the parental cell line.
-
Cryopreservation: Cryopreserve the resistant cell line at different passages for future experiments.
Disclaimer: This technical support center provides general guidance. Researchers should adapt these protocols to their specific cell lines and experimental conditions.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Resistance Mechanisms to Anti-angiogenic Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. sciencedaily.com [sciencedaily.com]
- 5. Resistance to Anti-angiogenic Therapies: A Mechanism Depending on the Time of Exposure to the Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tyrosine Kinase Inhibitors as Reversal Agents for ABC Transporter Mediated Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Cell line-specific responses to MAZ51 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of MAZ51, a selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) tyrosine kinase. This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and visualizations of associated signaling pathways.
Troubleshooting Guide
Encountering unexpected results is a common part of experimental research. This guide addresses potential issues that may arise during the use of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent anti-proliferative effects across experiments. | 1. Cell line variability (passage number, confluency).2. Inconsistent this compound concentration due to improper dissolution or storage.3. Variations in incubation time. | 1. Use cells within a consistent passage number range and seed at a uniform density.2. Ensure this compound is fully dissolved in DMSO for a stock solution and prepare fresh working solutions for each experiment. Store the stock solution as recommended by the manufacturer.[1][2]3. Adhere strictly to the predetermined incubation times for your specific cell line and assay. |
| No inhibition of VEGFR-3 phosphorylation in glioma cells. | This is an expected, cell line-specific response. In glioma cell lines like C6 and U251MG, this compound's effects are independent of VEGFR-3 phosphorylation inhibition.[3] | Focus on analyzing downstream effectors in the Akt/GSK3β and RhoA signaling pathways, as these are the primary mediators of this compound's effects in these cells.[2][3] |
| High background in Western blot for phosphorylated proteins. | 1. Inadequate washing steps.2. Non-specific antibody binding. | 1. Increase the number and duration of washes with an appropriate buffer (e.g., TBST).2. Optimize antibody concentrations and blocking conditions. Consider using a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). |
| Cell rounding and morphological changes observed, but no significant cell death. | This compound can induce G2/M phase cell cycle arrest and cytoskeletal alterations without necessarily triggering apoptosis in certain cell lines, such as glioma cells. | To confirm this, perform cell cycle analysis by flow cytometry. To assess apoptosis, consider using an Annexin V/PI staining assay. |
| Variability in IC50 values compared to published data. | 1. Differences in experimental conditions (e.g., cell seeding density, assay duration).2. The method used for IC50 calculation can influence the result. | 1. Standardize your protocol, paying close attention to cell density and the duration of this compound exposure.2. Use a consistent and clearly stated method for IC50 calculation. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the use and mechanism of action of this compound.
What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the VEGFR-3 tyrosine kinase. It functions by blocking the VEGF-C-induced autophosphorylation of VEGFR-3, which in turn inhibits downstream signaling pathways crucial for processes like lymphangiogenesis.
Are the effects of this compound always dependent on VEGFR-3 inhibition?
No. In some cell lines, such as rat C6 and human U251MG glioma cells, this compound induces cell rounding, cytoskeletal changes, and G2/M cell cycle arrest through a mechanism that is independent of VEGFR-3 phosphorylation inhibition. In these cells, the effects are mediated by the activation of the RhoA pathway and the phosphorylation of Akt and GSK3β.
What are the typical concentrations of this compound used in cell culture experiments?
The effective concentration of this compound is cell line-dependent. For inhibiting VEGFR-3 phosphorylation, concentrations around 3-5 µM are often used. For inducing cell cycle arrest in glioma cells, concentrations of 2.5 to 5 µM have been shown to be effective. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint.
How should I prepare and store this compound?
This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For in vitro experiments, it is advisable to prepare fresh working solutions from the stock for each use. To ensure the stability of the stock solution, it should be stored according to the manufacturer's instructions, typically at -20°C or -80°C.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound varies among different cell lines, reflecting their unique sensitivities to the compound.
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer | 2.7 |
| DU145 | Human Prostate Cancer | 3.8 |
| LNCaP | Human Prostate Cancer | 6.0 |
| PrEC | Normal Human Prostate Epithelial | 7.0 |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the effects of this compound.
Cell Proliferation Assay (MTT Assay)
This protocol is used to measure the effect of this compound on cell viability and proliferation.
-
Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment : Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 or 72 hours). Include a vehicle-only (DMSO) control.
-
MTT Addition : Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blotting for Protein Phosphorylation
This protocol is for detecting changes in the phosphorylation status of target proteins like VEGFR-3 and Akt.
-
Cell Treatment : Seed cells and grow to 70-80% confluency. Pre-treat with desired concentrations of this compound for the specified time (e.g., 4 hours). If applicable, stimulate with the relevant ligand (e.g., VEGF-C) for a short period (e.g., 15-30 minutes).
-
Protein Extraction : Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer : Denature equal amounts of protein by boiling in Laemmli buffer, separate them by SDS-PAGE, and transfer to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Visualize the bands using an ECL detection reagent.
-
For a loading control, strip the membrane and re-probe with an antibody against the total protein.
-
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow related to this compound treatment.
Caption: this compound inhibits the VEGF-C/VEGFR-3 signaling pathway.
Caption: this compound's VEGFR-3-independent pathway in glioma cells.
Caption: General workflow for evaluating this compound's effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
Technical Support Center: Interpreting Unexpected Findings in MAZ51-Treated Glioma Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected findings during experiments with MAZ51 in glioma cells.
Frequently Asked Questions (FAQs)
Q1: We treated our glioma cell line with this compound, a known VEGFR-3 inhibitor, but we are not observing the expected downstream effects of VEGFR-3 inhibition. Instead, we see a significant change in cell morphology and cell cycle arrest. Is this a known phenomenon?
A1: Yes, this is a documented, albeit unexpected, finding. In several glioma cell lines, such as rat C6 and human U251MG, this compound has been shown to induce dramatic morphological changes, including cell rounding and retraction of cellular protrusions, as well as G2/M phase cell cycle arrest.[1][2] These effects occur without a corresponding inhibition of VEGFR-3 phosphorylation.[1][2] In fact, some studies have reported an increase in VEGFR-3 phosphorylation in glioma cells following this compound treatment.[1][2]
Q2: If this compound is not inhibiting VEGFR-3 in our glioma cells, what is the proposed mechanism of action for the observed G2/M arrest and morphological changes?
A2: The anti-proliferative effects of this compound in glioma cells are believed to be independent of VEGFR-3 inhibition.[1][2] The observed effects are mediated through the activation of the RhoA and Akt/GSK3β signaling pathways.[1][2][3] Treatment with this compound has been shown to increase the levels of active RhoA and phosphorylated GSK3β via the activation of Akt.[1][2]
Q3: We are observing G2/M cell cycle arrest with this compound treatment, but not a significant increase in apoptosis. Is this consistent with published data?
A3: Yes, the induction of G2/M phase cell cycle arrest by this compound in glioma cells leads to an inhibition of cellular proliferation without triggering significant cell death.[1][2] While this compound can induce apoptosis in some cancer cell lines, its primary effect in glioma cells is cytostatic rather than cytotoxic.[3][4]
Q4: Does this compound affect non-cancerous cells? We are concerned about off-target effects on normal astrocytes in our co-culture models.
A4: Interestingly, this compound appears to selectively target transformed glioma cells. Studies have shown that it does not significantly affect the morphology or cell cycle patterns of primary cortical astrocytes, suggesting a degree of selectivity for cancer cells.[1][2]
Troubleshooting Guides
Issue: Unexpected Cell Morphology Changes and G2/M Arrest with No Apparent VEGFR-3 Inhibition
-
Potential Cause 1: Cell-type specific and context-dependent effects of this compound.
-
Suggested Solution: Acknowledge that the mechanism of this compound in glioma cells is different from its action in other cell types like endothelial cells.[1] Instead of focusing on VEGFR-3 phosphorylation as a primary readout, investigate the activation of the RhoA and Akt/GSK3β pathways.
-
-
Potential Cause 2: Suboptimal antibody or conditions for Western blotting of phospho-VEGFR-3.
-
Suggested Solution: To confirm the unexpected increase in VEGFR-3 phosphorylation, include a positive control such as VEGF-C treatment, which is known to enhance VEGFR-3 phosphorylation in glioma cells.[1]
-
Issue: High Variability in Cell Viability Assay Results
-
Potential Cause 1: Inconsistent cell seeding.
-
Suggested Solution: Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette and mix the cell suspension between pipetting steps to ensure an even distribution of cells.
-
-
Potential Cause 2: Compound precipitation.
-
Suggested Solution: this compound is soluble in DMSO.[3] Visually inspect the wells after adding this compound to check for any precipitation. If solubility is an issue, ensure the final DMSO concentration is not exceeding a non-toxic level (typically <0.1%).
-
Quantitative Data Summary
Table 1: Effects of this compound on Glioma Cell Lines
| Cell Line | This compound Concentration | Observed Effect | Key Signaling Pathway Alteration | Reference |
| Rat C6 | 2.5 µM - 5.0 µM | Cell rounding, G2/M arrest | Increased p-Akt, p-GSK3β, active RhoA | [1][2] |
| Human U251MG | 2.5 µM - 5.0 µM | Cell rounding, G2/M arrest | Increased p-Akt, p-GSK3β, active RhoA | [1][2] |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| PC-3 | Prostate Cancer | 2.7 | [5] |
| DU145 | Prostate Cancer | ~5 | [6] |
| LNCaP | Prostate Cancer | >10 | [6] |
Experimental Protocols
Western Blotting for Akt, GSK3β, and RhoA Activation
-
Cell Lysis: After treating glioma cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), total GSK3β, and active RhoA overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvest: Treat glioma cells with this compound for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature before analyzing by flow cytometry. Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Cytoskeletal Changes
-
Cell Seeding and Treatment: Seed glioma cells on glass coverslips and allow them to adhere. Treat the cells with this compound for the desired time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: Block with 1% BSA in PBS. Stain for F-actin using fluorescently labeled phalloidin (B8060827) and for microtubules using an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
Visualizations
Caption: Proposed signaling pathway of this compound in glioma cells.
Caption: Experimental workflow for investigating this compound effects.
References
- 1. The Indolinone this compound Induces Cell Rounding and G2/M Cell Cycle Arrest in Glioma Cells without the Inhibition of VEGFR-3 Phosphorylation: Involvement of the RhoA and Akt/GSK3β Signaling Pathways | PLOS One [journals.plos.org]
- 2. The indolinone this compound induces cell rounding and G2/M cell cycle arrest in glioma cells without the inhibition of VEGFR-3 phosphorylation: involvement of the RhoA and Akt/GSK3β signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of MAZ51 and Axitinib in Targeting VEGFR-3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent kinase inhibitors, MAZ51 and Axitinib, with a specific focus on their activity against Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). This analysis is supported by experimental data to inform research and development in oncology and other fields where VEGFR-3 signaling is a critical pathway.
Executive Summary
This compound and Axitinib are both inhibitors of VEGFR-3, a key regulator of lymphangiogenesis, which is implicated in tumor metastasis. However, they exhibit distinct profiles in terms of potency and selectivity. Axitinib is a highly potent, multi-targeted inhibitor of VEGFR-1, -2, and -3. In contrast, this compound demonstrates selectivity for VEGFR-3 over other related kinases, albeit with lower biochemical potency compared to Axitinib. The choice between these inhibitors will depend on the specific experimental or therapeutic goals, balancing the need for high potency against the desire for target selectivity to minimize off-target effects.
Data Presentation
The following table summarizes the key quantitative data for this compound and Axitinib concerning their inhibition of VEGFR-3.
| Parameter | This compound | Axitinib | Reference(s) |
| Target(s) | Selective VEGFR-3 | VEGFR-1, -2, -3 | [1][2][3] |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor | [2][4] |
| Biochemical IC50 (VEGFR-3) | 1 µM (for VEGFC-induced activation) | 0.1-0.3 nM | |
| Cell-based IC50 (Proliferation) | 2.7 µM (PC-3 cells) | Not specified for a direct comparison | |
| Selectivity Highlight | Preferentially inhibits VEGFR-3 (~5 µM) over VEGFR-2 (~50 µM) | Potent inhibitor of VEGFR-1, -2, and -3 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are compiled from different studies and should be interpreted as indicative of the relative potency and selectivity.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of this compound and Axitinib are provided below.
In Vitro Kinase Assay
This assay is designed to measure the direct inhibitory effect of the compounds on the kinase activity of VEGFR-3.
Materials:
-
Recombinant human VEGFR-3 kinase
-
Biotinylated peptide substrate (e.g., Biotin-MET (Tyr1253) peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 5x Kinase assay buffer)
-
Test compounds (this compound, Axitinib) dissolved in DMSO
-
96-well plates
-
Phospho-tyrosine antibody for detection
-
Microplate reader
Procedure:
-
Prepare a master mixture containing the kinase assay buffer, ATP, and the peptide substrate.
-
Dispense the master mixture into the wells of a 96-well plate.
-
Add the test compounds (this compound or Axitinib) at various concentrations to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding the recombinant VEGFR-3 enzyme to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction and detect the amount of phosphorylated substrate using a phospho-tyrosine antibody and a suitable detection method (e.g., luminescence or fluorescence).
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Cell Proliferation Assay (MTT or WST-1 Assay)
This assay measures the effect of the inhibitors on the proliferation of cancer cells that express VEGFR-3.
Materials:
-
Cancer cell line expressing VEGFR-3 (e.g., PC-3 human prostate cancer cells)
-
Complete cell culture medium
-
Test compounds (this compound, Axitinib) dissolved in DMSO
-
96-well plates
-
MTT or WST-1 reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or Axitinib. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for VEGFR-3 Phosphorylation
This method is used to assess the inhibitory effect of the compounds on the phosphorylation of VEGFR-3 in a cellular context.
Materials:
-
Cells expressing VEGFR-3
-
Serum-free medium
-
VEGF-C (ligand for VEGFR-3)
-
Test compounds (this compound, Axitinib)
-
Lysis buffer
-
Primary antibodies (anti-phospho-VEGFR-3, anti-total-VEGFR-3)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to near confluence and then serum-starve them for several hours.
-
Pre-treat the cells with various concentrations of this compound or Axitinib for a specified time.
-
Stimulate the cells with VEGF-C to induce VEGFR-3 phosphorylation.
-
Lyse the cells and collect the protein lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against phospho-VEGFR-3, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total VEGFR-3 to ensure equal protein loading.
Mandatory Visualizations
VEGFR-3 Signaling Pathway
Caption: VEGFR-3 signaling pathway and points of inhibition by this compound and Axitinib.
Experimental Workflow for Inhibitor Comparison
Caption: General experimental workflow for comparing the efficacy of kinase inhibitors.
References
- 1. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Axitinib in the treatment of renal cell carcinoma: patient selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound ≥95% (HPLC), solid, VEGFR3 kinase inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Validating MAZ51's Inhibitory Effect: A Comparative Guide to Kinase Activity Assays
For researchers in oncology and drug development, validating the efficacy of kinase inhibitors is a critical step. This guide provides a comparative analysis of MAZ51, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3), against other commercially available inhibitors. We present supporting experimental data, a detailed protocol for a kinase activity assay, and visualizations to clarify the underlying biological pathways and experimental workflows.
This compound: A Selective VEGFR-3 Inhibitor
This compound is an indolinone-based compound that selectively targets the tyrosine kinase activity of VEGFR-3.[1][2][3] This receptor, along with its ligands VEGF-C and VEGF-D, plays a crucial role in lymphangiogenesis (the formation of lymphatic vessels), a process implicated in tumor metastasis.[2] By competitively binding to the ATP-binding site of the VEGFR-3 kinase domain, this compound blocks receptor autophosphorylation and subsequent activation of downstream signaling pathways, primarily the PI3K/Akt pathway, which is pivotal for cell proliferation, migration, and survival.[2][4][5]
Comparative Analysis of VEGFR-3 Inhibitors
To objectively assess the inhibitory potential of this compound, we have compiled quantitative data on its half-maximal inhibitory concentration (IC50) and compared it with other known VEGFR-3 inhibitors. The data, presented in Table 1, is derived from various in vitro kinase activity assays and cell-based assays. It is important to note that IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the substrate used.
| Inhibitor | Type | VEGFR-3 IC50 (in vitro kinase assay) | Cell-Based Assay IC50 |
| This compound | Selective VEGFR-3 | ~5 µM (inhibition of phosphorylation)[6] | 2.7 µM (PC-3 cell proliferation)[4][5] |
| SAR131675 | Selective VEGFR-3 | 20 nM, 23 nM[1][4][7] | 20 nM (hLEC proliferation)[1][7] |
| Axitinib (B1684631) | Multi-targeted | 0.1-0.3 nM[8][9] | 274 nM - >10,000 nM (cell proliferation)[9][10] |
| Lenvatinib | Multi-targeted | 5.2 nM[11] | 0.36 nM (HUVEC pVEGFR3)[11] |
| Sorafenib | Multi-targeted | 20 nM[8] | N/A |
| Fruquintinib | Selective VEGFR | 0.5 nM[8] | N/A |
| Regorafenib | Multi-targeted | 46 nM[8] | 4.36 µM - 7.12 µM (cell proliferation)[12] |
| Nintedanib | Multi-targeted | 13 nM[8] | N/A |
| Tivozanib | Selective VEGFR | 15 nM[8] | N/A |
Experimental Protocols
A direct and quantitative method to validate the inhibitory effect of this compound on VEGFR-3 is through an in vitro kinase activity assay. The following protocol is a synthesized methodology based on commercially available kinase assay kits.[13][14]
In Vitro VEGFR-3 Kinase Activity Assay Protocol
Objective: To determine the IC50 value of this compound for the inhibition of VEGFR-3 kinase activity.
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
ATP
-
This compound (and other inhibitors for comparison)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of recombinant VEGFR-3 in Kinase Assay Buffer.
-
Prepare a 2X solution of the Poly (Glu, Tyr) substrate and ATP in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for VEGFR-3.
-
Prepare a serial dilution of this compound (and other test compounds) in DMSO, and then dilute further in Kinase Assay Buffer to create 10X working solutions. The final DMSO concentration in the assay should not exceed 1%.
-
-
Assay Reaction:
-
Add 5 µL of the 10X inhibitor solution or vehicle (DMSO in Kinase Assay Buffer) to the wells of a 96-well plate.
-
Add 20 µL of the 2X VEGFR-3 enzyme solution to each well.
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 25 µL of the 2X substrate/ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 1 hour. The incubation time may need to be optimized based on the activity of the enzyme.
-
-
Detection:
-
Following the manufacturer's instructions for the ADP-Glo™ Kinase Assay, add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and measure the light output using a luminometer.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
To better understand the biological context and the experimental process, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits the VEGFR-3 signaling pathway.
Caption: Experimental workflow for the in vitro kinase activity assay.
Conclusion
This compound is a valuable tool for studying the role of VEGFR-3 in physiological and pathological processes. While multi-kinase inhibitors like Axitinib and Lenvatinib show higher potency in in vitro kinase assays, the selectivity of this compound for VEGFR-3 over other kinases presents a potential advantage in minimizing off-target effects. The provided experimental protocol offers a robust framework for researchers to independently validate the inhibitory activity of this compound and other compounds against VEGFR-3, thereby aiding in the development of more targeted and effective cancer therapies.
References
- 1. SAR131675, a potent and selective VEGFR-3-TK inhibitor with antilymphangiogenic, antitumoral, and antimetastatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (Rac)-SAR131675 | VEGFR | TargetMol [targetmol.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. The selective VEGFR1-3 inhibitor axitinib (AG-013736) shows antitumor activity in human neuroblastoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
MAZ51: A Comparative Guide to Receptor Tyrosine Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
MAZ51, an indolinone-based compound, has been identified as a potent, ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis.[1] Its selectivity is a critical attribute for its utility in both research and potential therapeutic applications. This guide provides a comprehensive comparison of this compound's cross-reactivity with other receptor tyrosine kinases (RTKs), supported by experimental data and detailed protocols.
Selectivity Profile of this compound
This compound exhibits a notable selectivity for VEGFR-3 over other RTKs, particularly the closely related VEGFR-2.[2] While a comprehensive kinome scan of this compound is not publicly available, existing data from various studies consistently demonstrate its preferential inhibition of VEGFR-3.[3]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been quantified against several RTKs using both biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a clear comparison of its potency and selectivity.
Table 1: this compound Kinase Selectivity Data [3][4][5][6]
| Kinase Target | Assay Type | IC50 / Effective Concentration | Cell Line / System |
| VEGFR-3 | Biochemical (VEGF-C induced) | 1 µM | Recombinant |
| VEGFR-3 | Cellular (VEGF-C induced phosphorylation) | ~3-5 µM | PC-3, PAE cells |
| VEGFR-2 | Cellular (VEGF-C induced phosphorylation) | ~50 µM (partial inhibition) | PAE cells |
| VEGFR-2 | Cellular (VEGF-C induced phosphorylation) | No inhibition at 3 µM | PC-3 cells |
| EGFR | Cellular (Ligand-induced autophosphorylation) | No effect | A431 cells |
| IGF-1R | Cellular (Ligand-induced autophosphorylation) | No effect | HEK-293 cells |
| PDGFRβ | Cellular (Ligand-induced autophosphorylation) | No effect | PAE cells |
Table 2: this compound Anti-Proliferative Activity (IC50) [7]
| Cell Line | Cell Type | IC50 (µM) |
| PC-3 | Human Prostate Cancer (Androgen-independent) | 2.7 |
| DU145 | Human Prostate Cancer (Androgen-independent) | 3.8 |
| LNCaP | Human Prostate Cancer (Androgen-dependent) | 6.0 |
| PrEC | Normal Human Prostate Epithelial Cells | 7.0 |
Note: IC50 values can vary depending on specific experimental conditions such as ATP concentration in biochemical assays and the cellular context in cell-based assays.
The data clearly indicates a tenfold or greater selectivity for VEGFR-3 over VEGFR-2.[2] Notably, this compound does not inhibit the ligand-induced autophosphorylation of EGFR, IGF-1R, and PDGFRβ at concentrations where it effectively blocks VEGFR-3 activity.[4][5] However, it is important to note that this compound has been observed to inhibit the proliferation of some tumor cell lines that do not express VEGFR-3, suggesting potential off-target effects on other kinases that have not yet been fully characterized.[3][8]
Signaling Pathway Inhibition
This compound exerts its effects by blocking the ATP-binding pocket of the VEGFR-3 kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[1][2] This action inhibits the initiation of downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for cell proliferation, migration, and survival.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
- 8. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
MAZ51 vs. Other Indolinone-Based Inhibitors: A Comparative Guide
In the landscape of targeted cancer therapy, indolinone-based inhibitors have emerged as a significant class of molecules targeting receptor tyrosine kinases (RTKs), crucial mediators of cancer cell growth, proliferation, and angiogenesis. This guide provides a detailed comparison of MAZ51, a selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) inhibitor, with other prominent indolinone-based inhibitors, including the multi-targeted inhibitor Sunitinib (B231) and the VEGFR-2 selective inhibitor Semaxanib. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data and methodologies.
Mechanism of Action: A Tale of Selectivity
The primary distinction between this compound and other indolinone inhibitors lies in their target selectivity. This compound was initially developed as a potent and selective inhibitor of VEGFR-3, a key player in lymphangiogenesis. It competitively binds to the ATP-binding site of the VEGFR-3 tyrosine kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.[1]
In contrast, Sunitinib is a multi-targeted tyrosine kinase inhibitor, acting on a broader spectrum of RTKs including VEGFRs (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptors (PDGFR-α and -β), c-KIT, Flt-3, and RET.[2][3] This broad-spectrum activity contributes to its potent anti-angiogenic and anti-tumor effects but may also be associated with a wider range of side effects.
Semaxanib (SU5416) , another well-studied indolinone, is recognized for its potent and selective inhibition of VEGFR-2 (KDR/Flk-1).[4] Its primary mechanism involves blocking the signaling cascade initiated by VEGF binding to VEGFR-2, a critical pathway for tumor angiogenesis.
Interestingly, some studies suggest that the anti-proliferative effects of this compound in certain cancer cells, such as glioma cells, may be independent of VEGFR-3 inhibition. In these instances, this compound has been shown to induce cell cycle arrest and morphological changes through the modulation of the Akt/GSK3β and RhoA signaling pathways.
Comparative Efficacy: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of inhibitors. The following tables summarize the reported IC50 values for this compound and other indolinone-based inhibitors against various kinases and in cellular assays. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Kinase Inhibitory Activity (IC50)
| Inhibitor | Target Kinase | IC50 (µM) |
| This compound | VEGFR-3 | ~5 |
| VEGFR-2 | ~50 | |
| Sunitinib | VEGFR-1 | 0.01 |
| VEGFR-2 | 0.01 | |
| VEGFR-3 | 0.01 | |
| PDGFR-α | - | |
| PDGFR-β | - | |
| c-KIT | - | |
| Semaxanib | VEGFR-2 | - |
| Axitinib | VEGFR-1 | 0.0001 |
| VEGFR-2 | 0.0002 | |
| VEGFR-3 | 0.0001-0.0003 | |
| Vorolanib | VEGFR-2 | 0.00112 |
Note: IC50 values are compiled from various sources and should be considered as indicative. Direct head-to-head comparisons under identical conditions are limited.
Table 2: Cellular Proliferation Inhibition (IC50)
| Inhibitor | Cell Line | IC50 (µM) |
| This compound | PC-3 (Prostate Cancer) | 2.7 |
| Sunitinib | Various Cancer Cell Lines | Varies |
| Semaxanib | HUVEC (Endothelial Cells) | ~1-2 |
Signaling Pathways
The signaling pathways affected by these inhibitors are central to their anti-tumor activity.
Caption: Canonical and alternative signaling pathways affected by this compound and Sunitinib.
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
VEGFR-3 Kinase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified VEGFR-3 kinase.
Materials:
-
Recombinant human VEGFR-3 kinase domain
-
Poly(Glu, Tyr) 4:1 as a substrate
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound, Sunitinib, etc.)
-
96-well plates
-
Phospho-tyrosine specific antibody
-
Detection reagent (e.g., HRP-conjugated secondary antibody and chemiluminescent substrate)
Procedure:
-
Coat 96-well plates with the Poly(Glu, Tyr) substrate.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the recombinant VEGFR-3 kinase to each well.
-
Add the test compound dilutions to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and wash the wells.
-
Add a phospho-tyrosine specific antibody and incubate.
-
Wash the wells and add a labeled secondary antibody.
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the IC50 value from the dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., PC-3)
-
Complete cell culture medium
-
Test compounds
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Caption: A typical experimental workflow for evaluating an indolinone-based inhibitor.
Conclusion
This compound distinguishes itself from other indolinone-based inhibitors like Sunitinib and Semaxanib primarily through its selectivity for VEGFR-3. While Sunitinib's multi-targeted approach offers broad anti-tumor activity, this compound's specificity may provide a more favorable safety profile by minimizing off-target effects. The discovery of its alternative signaling mechanism via Akt/GSK3β and RhoA in certain cancers opens new avenues for research and potential therapeutic applications beyond its role as a lymphangiogenesis inhibitor. The choice of inhibitor will ultimately depend on the specific cancer type, its molecular profile, and the desired therapeutic strategy. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of these compounds in various preclinical and clinical settings.
References
- 1. benchchem.com [benchchem.com]
- 2. The tyrosine-kinase inhibitor sunitinib targets vascular endothelial (VE)-cadherin: a marker of response to antitumoural treatment in metastatic renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of the efficacy of sunitinib and pazopanib in patients with advanced non-clear renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Correlating MAZ51 In Vitro Results with In Vivo Tumor Growth Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of MAZ51, a selective Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) inhibitor, with other relevant anti-angiogenic agents. By presenting in vitro and in vivo experimental data, this document aims to facilitate an objective assessment of this compound's performance in inhibiting tumor growth and to elucidate the correlation between its activity in laboratory assays and preclinical models.
Introduction to this compound
This compound is an indolinone derivative that acts as a selective and ATP-competitive inhibitor of VEGFR-3.[1] This receptor tyrosine kinase plays a crucial role in lymphangiogenesis, the formation of new lymphatic vessels, a process often co-opted by tumors to facilitate metastasis.[1] By selectively targeting VEGFR-3, this compound blocks the signaling pathways initiated by its ligands, VEGF-C and VEGF-D, which are pivotal for the proliferation, migration, and survival of lymphatic endothelial cells.[1] Furthermore, emerging evidence suggests that this compound can also exert direct effects on tumor cells that express VEGFR-3, and it may modulate the tumor microenvironment to enhance anti-tumor immune responses.[2][3]
In Vitro Performance Comparison
The in vitro potency and selectivity of this compound against VEGFR-3 are key indicators of its targeted mechanism of action. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and a panel of alternative kinase inhibitors, including multi-kinase inhibitors and other selective VEGFR-3 antagonists.
Table 1: In Vitro Kinase Inhibition Profile
| Compound | VEGFR-3 IC50 | VEGFR-2 IC50 | VEGFR-1 IC50 | Other Key Targets (IC50) | Selectivity for VEGFR-3 over VEGFR-2 |
| This compound | ~1 µM | ~50 µM | - | - | ~50-fold |
| Sunitinib (B231) | 20 nM | 80 nM | - | PDGFRβ (2 nM), c-Kit | 0.25-fold |
| Axitinib (B1684631) | 0.1-0.3 nM | 0.2 nM | 0.1 nM | PDGFRβ (1.6 nM), c-Kit (1.7 nM) | ~1-fold |
| Pazopanib (B1684535) | 47 nM | 30 nM | 10 nM | PDGFRα/β, c-Kit, FGFR | 1.57-fold |
| EVT801 | 11 nM | 130 nM | 396 nM | Highly Selective | ~12-fold |
| SAR131675 | 23 nM | 235 nM | >3 µM | Highly Selective | ~10-fold |
Table 2: In Vitro Anti-Proliferative Activity
| Compound | Cell Line | Cell Type | IC50 |
| This compound | PC-3 | Human Prostate Cancer | 2.7 µM |
| DU145 | Human Prostate Cancer | 3.8 µM | |
| LNCaP | Human Prostate Cancer | 6.0 µM | |
| Sunitinib | 4T1 | Murine Mammary Carcinoma | 3 µM |
| RENCA | Murine Renal Adenocarcinoma | 5 µM | |
| Axitinib | MGG8 | Human Glioblastoma Stem Cell | 0.06 µM |
| HUVEC | Human Umbilical Vein Endothelial Cells | 0.3 µM | |
| Pazopanib | MM.1S | Human Multiple Myeloma | 5-15 µg/mL |
| EVT801 | hLMVEC (VEGF-C stimulated) | Human Lymphatic Microvascular Endothelial Cells | 15 nM |
| SAR131675 | Primary Human Lymphatic Cells (VEGF-C stimulated) | Endothelial Cells | ~20 nM |
In Vivo Tumor Growth Inhibition
The correlation between in vitro activity and in vivo efficacy is critical for drug development. The following table summarizes the performance of this compound and its alternatives in various preclinical tumor models.
Table 3: In Vivo Efficacy in Xenograft Models
| Compound | Cancer Model | Animal Model | Dosage & Schedule | Key Outcomes |
| This compound | PC-3 Prostate Cancer Xenograft | Mouse | 1 or 3 µM, daily subcutaneous injection | Attenuated tumor growth. |
| Rat Mammary Carcinoma | Rat | - | Significantly inhibited tumor growth. | |
| Sunitinib | SKOV3 Ovarian Cancer Xenograft | SCID Mouse | 40 mg/kg, daily oral gavage | Significantly reduced tumor growth and peritoneal metastases. |
| 786-O Renal Cell Carcinoma Xenograft | BALB/c Nude Mouse | 40 mg/kg/day, 4 weeks on, 2 weeks off | Established a drug-resistant model. | |
| Axitinib | IGR-N91 Neuroblastoma Xenograft | Mouse | 30 mg/kg, twice daily oral gavage for 2 weeks | Significant tumor growth delay. |
| GIST-T1 Xenograft | Mouse | - | Inhibited tumor growth. | |
| Pazopanib | HT29 Colon Carcinoma Xenograft | Nude Mouse | 10, 30, 100 mg/kg, twice daily oral gavage | Dose-dependent tumor growth inhibition. |
| DDLPS Xenograft | Athymic Nude Mouse | 40 mg/kg, twice daily oral gavage for 2 weeks | Significantly delayed tumor growth. | |
| EVT801 | 4T1 Mammary Carcinoma | Mouse | 30 mg/kg, twice daily oral gavage for 7 days | Inhibited tumor growth. |
| SAR131675 | 4T1 Mammary Carcinoma | Mouse | 120 mg/kg, daily oral gavage | Significantly reduced tumor volume, lymph node invasion, and lung metastasis. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
In Vitro Assays
1. Kinase Inhibition Assay (General Protocol)
-
Objective: To determine the IC50 value of a compound against a specific kinase.
-
Method: Recombinant kinase is incubated with a substrate (e.g., a peptide) and ATP in a buffer solution. The test compound is added at various concentrations. The reaction is allowed to proceed, and the extent of substrate phosphorylation is measured, often using an ELISA-based method with a phospho-specific antibody. The IC50 value is calculated from the dose-response curve.
2. Cell Proliferation Assay (e.g., MTT or WST-1)
-
Objective: To measure the effect of a compound on the proliferation of cancer cells.
-
Method:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The compound of interest is added at a range of concentrations.
-
After a set incubation period (e.g., 72 hours), a reagent (MTT or WST-1) is added to each well.
-
The reagent is converted by metabolically active cells into a colored formazan (B1609692) product.
-
The absorbance of the formazan product is measured using a microplate reader, which is proportional to the number of viable cells.
-
IC50 values are determined from the resulting dose-response curves.
-
In Vivo Xenograft Studies
1. Subcutaneous Xenograft Model (General Protocol)
-
Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor cells.
-
Cell Inoculation: A specific number of cancer cells (e.g., 1 x 10^6 to 5 x 10^6) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers and calculated using the formula: Volume = (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the desired size, mice are randomized into control and treatment groups. The compound is administered according to the specified dosage and schedule (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection). The control group receives the vehicle used to dissolve the compound.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed. Further analyses such as histology and biomarker assessment can be performed.
Specific Protocol for Sunitinib in Ovarian Cancer Xenograft Model:
-
Cell Line: Skov3 cells expressing firefly luciferase.
-
Animal Model: SCID beige mice.
-
Inoculation: Intraperitoneal injection of luciferase-expressing SKOV3 cells.
-
Treatment: 40 mg/kg bodyweight sunitinib or vehicle control administered orally once daily.
-
Monitoring: Tumor growth was monitored longitudinally via luciferase signal imaging.
Specific Protocol for Pazopanib in Colon Carcinoma Xenograft Model:
-
Cell Line: HT29 human colon carcinoma cells.
-
Animal Model: Nude mice.
-
Inoculation: Subcutaneous injection of HT29 cells.
-
Treatment: 10, 30, or 100 mg/kg pazopanib administered by oral gavage twice daily.
-
Monitoring: Tumor volume measurements.
Specific Protocol for Axitinib in Neuroblastoma Xenograft Model:
-
Cell Line: IGR-N91 human neuroblastoma cells.
-
Animal Model: Mice.
-
Inoculation: Subcutaneous or orthotopic implantation.
-
Treatment: 30 mg/kg axitinib administered orally twice daily for 2 weeks.
-
Monitoring: Tumor volume and bioluminescence.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow for their evaluation.
This compound selectively inhibits VEGFR-3 signaling.
Multi-kinase inhibitors target several receptor tyrosine kinases.
Workflow for evaluating kinase inhibitor efficacy.
Conclusion
This compound demonstrates a distinct profile as a selective VEGFR-3 inhibitor. While multi-kinase inhibitors like Sunitinib and Axitinib exhibit greater potency against a broader range of kinases in vitro, this compound's selectivity for VEGFR-3 may offer a more targeted therapeutic approach with a potentially different side-effect profile. The in vivo data corroborates the anti-tumor efficacy of this compound, showing significant tumor growth inhibition in relevant preclinical models. The development of highly selective VEGFR-3 inhibitors, such as EVT801 and SAR131675, provides valuable tools for further dissecting the specific role of the VEGFR-3 pathway in tumor progression and for developing more targeted anti-cancer therapies. This comparative guide provides a foundation for researchers to make informed decisions when selecting an appropriate VEGFR-3 inhibitor for their studies and highlights the importance of correlating in vitro potency and selectivity with in vivo anti-tumor activity.
References
A Comparative Guide: Genetic Knockout Models Versus Chemical Inhibition with MAZ51 for Targeting VEGFR-3
For researchers in oncology and drug development, understanding the nuances of different methodologies for target validation and pathway analysis is paramount. This guide provides a comprehensive comparison of two widely used approaches to interrogate the function of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3): genetic knockout/knockdown models and chemical inhibition using MAZ51.
Introduction to the Methodologies
Genetic knockout and knockdown techniques aim to elucidate gene function by reducing or eliminating the expression of the target protein. Gene knockout results in the complete removal of a gene, providing insights into its fundamental roles in development and physiology.[1][2] Gene knockdown, often achieved using technologies like siRNA, temporarily reduces gene expression, offering a more controlled and transient approach to studying protein function.[1][2]
Chemical inhibition , on the other hand, utilizes small molecules to block the activity of a target protein. This compound is a potent and selective inhibitor of the VEGFR-3 tyrosine kinase.[3] It acts by competing with ATP for binding to the kinase domain, thereby preventing the autophosphorylation of the receptor and the initiation of downstream signaling cascades.[4] This approach allows for acute and often reversible inhibition of protein function.
Head-to-Head Comparison: this compound vs. Genetic Knockout/Knockdown of VEGFR-3
| Feature | Chemical Inhibition (this compound) | Genetic Knockout/Knockdown (VEGFR-3) |
| Mechanism of Action | Reversible, ATP-competitive inhibition of VEGFR-3 tyrosine kinase activity.[4] | Complete gene removal (knockout) or mRNA degradation leading to reduced protein expression (knockdown).[1][2] |
| Target | Primarily the kinase activity of VEGFR-3. May have off-target effects on other kinases at higher concentrations.[5] | The VEGFR-3 gene and its protein product. Knockdown can have off-target effects depending on the siRNA sequence. |
| Specificity | Selective for VEGFR-3 over VEGFR-2 and other receptor tyrosine kinases at optimized concentrations.[5][6] | Highly specific to the targeted gene. |
| Duration of Effect | Transient and reversible, dependent on compound dosage and half-life. | Permanent and heritable (knockout) or transient (knockdown).[2] |
| Developmental Effects | Can be administered at any stage of development or in adult organisms. | Knockout can be embryonically lethal, while conditional knockouts allow for temporal and tissue-specific gene deletion.[7][8] |
| Compensatory Mechanisms | Acute inhibition may not trigger immediate compensatory mechanisms. | The organism may develop compensatory mechanisms to cope with the absence of the gene product.[9] |
| Applications | In vitro and in vivo studies of signaling pathways, drug screening, and preclinical evaluation. | Studying the fundamental biological role of a gene in development and disease, target validation. |
Quantitative Data Presentation
The following tables summarize quantitative data from a study comparing the effects of this compound and VEGFR-3 siRNA on the androgen-independent prostate cancer cell line, PC-3.[10]
Table 1: Effect on Cell Proliferation (PC-3 cells)
| Treatment | Concentration | Inhibition of Proliferation | IC50 Value |
| This compound | 1-10 µM | Concentration-dependent decrease | 2.7 µM |
| VEGFR-3 siRNA | 50 and 100 nM | Significant reduction | Not Applicable |
Table 2: Effect on VEGF-C-Induced Cell Migration (PC-3 cells)
| Treatment | Condition | Reduction in Migration |
| This compound (3 µM) | + 50 ng/ml VEGF-C | Marked decrease |
| VEGFR-3 siRNA (50 nM) | + 50 ng/ml VEGF-C | Marked decrease |
Signaling Pathways and Experimental Workflows
VEGFR-3 Signaling Pathway and Points of Intervention
The following diagram illustrates the VEGFR-3 signaling cascade and highlights the distinct points of intervention for this compound and genetic knockout/knockdown.
References
- 1. biorxiv.org [biorxiv.org]
- 2. VEGFR3 modulates brain microvessel branching in a mouse model of 22q11.2 deletion syndrome | Life Science Alliance [life-science-alliance.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. researchhub.com [researchhub.com]
- 6. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. FLT4 causes developmental disorders of the cardiovascular and lymphovascular systems via pleiotropic molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The physiological and pathological functions of VEGFR3 in cardiac and lymphatic development and related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vegfr3-CreER (T2) mouse, a new genetic tool for targeting the lymphatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | this compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 [frontiersin.org]
Unveiling the Impact of MAZ51 on Lymphatic Vessels: A Comparative Guide to Immunofluorescence Staining
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of MAZ51's effect on lymphatic vessels, supported by experimental data and detailed protocols for immunofluorescence staining. We objectively evaluate this compound's performance against other notable VEGFR-3 inhibitors, offering a clear perspective on its utility in lymphangiogenesis research.
This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3), a key regulator of lymphangiogenesis—the formation of new lymphatic vessels.[1][2] Its ability to block the VEGF-C-induced phosphorylation of VEGFR-3 makes it a valuable tool for studying the physiological and pathological roles of the lymphatic system.[1] This guide delves into the use of immunofluorescence staining to visually and quantitatively assess the impact of this compound on lymphatic vasculature.
Comparative Efficacy of VEGFR-3 Inhibitors on Lymphatic Vessels
To understand the relative potency of this compound, it is essential to compare its effects with other known inhibitors of the VEGFR-3 signaling pathway. The following table summarizes quantitative data from various studies, showcasing the impact of these compounds on lymphatic vessel parameters as determined by immunofluorescence analysis.
| Compound | Target(s) | Experimental Model | Dosage/Concentration | Observed Effect on Lymphatic Vessels | Reference |
| This compound | VEGFR-3 | Mouse model of transient middle cerebral artery occlusion (tMCAO) | i.p. injection | Reduced average Lyve-1 positive vessel area near the choroid plexus. | [3] |
| Mouse full-thickness wound model | Daily injection | Delayed lymphangiogenesis, with the number of lymphatic vessels peaking later compared to previous studies. No significant difference in the number of lymphatic vessels compared to the DMSO control group in this specific study. | [1][4] | ||
| SAR131675 | Selective VEGFR-3 | Human primary lymphatic endothelial cells (HLECs) | IC50 of ~20 nmol/L | Potently inhibited VEGFC and VEGFD-induced proliferation. | [5] |
| Mouse model of diabetic nephropathy | Oral administration | Decreased the expression of lymphatic markers LYVE-1 and podoplanin in the kidneys. | [6] | ||
| Sunitinib | Multi-kinase inhibitor (including VEGFR-2 and VEGFR-3) | Mouse breast cancer model | 40 mg/kg/day | Significantly reduced the number of lymphatic vessels (stained with anti-LYVE-1) in the primary tumor. | [7][8] |
| Axitinib | Multi-kinase inhibitor (including VEGFR-1, -2, and -3) | Not specified for lymphatic vessels in the provided results. Primarily targets blood vessel formation. | 5 mg twice daily | Primarily noted for its anti-angiogenic effects.[9][10][11] | [9][10][11] |
| Anti-VEGFR-3 mAb | VEGFR-3 | Mouse model of chronic inflammatory arthritis | Not specified | Diminished the number of lymphatic vessels. | [12] |
Visualizing the Inhibition: Experimental Methodologies
Immunofluorescence staining is a cornerstone technique for visualizing and quantifying the effects of compounds like this compound on lymphatic vessel morphology and density. Below are detailed protocols for tissue preparation and staining.
Experimental Protocol: Whole-Mount Immunofluorescence Staining of Mouse Dermis
This protocol is adapted for visualizing the lymphatic network in a three-dimensional context.[13]
1. Tissue Preparation:
- Euthanize the mouse and excise the skin from the area of interest.
- Carefully remove subcutaneous fat and connective tissue to expose the dermal layer.
- Fix the tissue in 4% paraformaldehyde (PFA) in PBS for 2 hours at 4°C.
- Wash the tissue three times in cold PBS.
2. Immunostaining:
- Block the tissue in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
- Incubate the tissue with primary antibodies against lymphatic markers (e.g., anti-LYVE-1, anti-Podoplanin, or anti-PROX1) diluted in the blocking buffer overnight at 4°C.
- Wash the tissue extensively with PBS containing 0.1% Triton X-100 (PBST) three times for 10 minutes each.
- Incubate with fluorophore-conjugated secondary antibodies diluted in the blocking buffer for 2 hours at room temperature, protected from light.
- Wash the tissue three times with PBST for 10 minutes each.
- Mount the tissue on a slide with an anti-fade mounting medium.
3. Imaging and Quantitative Analysis:
- Acquire images using a confocal or fluorescence microscope.
- For quantitative analysis, measure parameters such as lymphatic vessel density (vessel area as a percentage of the total area), vessel diameter, and branch point number using image analysis software (e.g., ImageJ/Fiji).
Signaling Under Siege: The this compound Mechanism
This compound exerts its effect by inhibiting the autophosphorylation of VEGFR-3, a critical step in the activation of downstream signaling pathways that promote the proliferation, migration, and survival of lymphatic endothelial cells.
Caption: this compound inhibits VEGFR-3 signaling pathway.
A Step-by-Step Visualization of a Key Experimental Process
The following diagram illustrates the workflow for assessing the impact of this compound on lymphatic vessels using immunofluorescence.
References
- 1. pagepressjournals.org [pagepressjournals.org]
- 2. This compound, an indolinone that inhibits endothelial cell and tumor cell growth in vitro, suppresses tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dual role of vascular endothelial growth factor-C in post-stroke recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibition of lymphatic proliferation by the selective VEGFR-3 inhibitor SAR131675 ameliorates diabetic nephropathy in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sunitinib inhibits lymphatic endothelial cell functions and lymph node metastasis in a breast cancer model through inhibition of vascular endothelial growth factor receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancerresearchuk.org [cancerresearchuk.org]
- 10. news.cancerconnect.com [news.cancerconnect.com]
- 11. onclive.com [onclive.com]
- 12. Stimulation of lymphangiogenesis via VEGFR-3 inhibits chronic skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analyzing Lymphatic Vessel Patterning in Adult Tissue | Springer Nature Experiments [experiments.springernature.com]
Evaluating the Selectivity of MAZ51 Compared to Multi-Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor MAZ51 with prominent multi-kinase inhibitors, focusing on selectivity and potency. The information presented is supported by experimental data to assist researchers, scientists, and drug development professionals in evaluating these compounds for their research and therapeutic development endeavors.
The Selectivity Advantage of this compound
This compound is an indolinone-based synthetic molecule identified as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 3 (VEGFR-3) tyrosine kinase.[1][2] Its selectivity for VEGFR-3 over other kinases, particularly the closely related VEGFR-2, is a key differentiator from many multi-kinase inhibitors. This preferential inhibition is crucial, as off-target effects can lead to a broader range of toxicities.[1] In contrast, multi-kinase inhibitors such as Sunitinib, Sorafenib, and Axitinib are designed to target multiple kinases involved in tumor growth and angiogenesis, which can be therapeutically effective but may also contribute to a different spectrum of side effects.[1][3]
Data Presentation: A Comparative Overview
The following tables summarize the inhibitory profiles and potency of this compound and selected multi-kinase inhibitors.
Table 1: Overview of Primary Kinase Targets
| Inhibitor | Primary Targets |
| This compound | VEGFR-3[2] |
| Sunitinib | VEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1R[3] |
| Sorafenib | RAF-1, B-Raf, VEGFRs, PDGFR-β, c-KIT, Flt-3, RET[3] |
| Axitinib | VEGFRs, PDGFRα[4] |
Table 2: Comparative Inhibitory Potency (IC50)
Disclaimer: The IC50 values presented below are compiled from various studies and may not have been determined under identical experimental conditions. Direct comparison should be made with caution.
| Kinase/Cell Line | This compound (µM) | Sunitinib (µM) | Sorafenib (µM) | Axitinib (µM) |
| VEGFR-3 | ~5 (inhibition of phosphorylation)[1][5] | 0.051 (Ki)[6] | 0.022 (Ki)[6] | Data not readily available |
| VEGFR-2 | ~50 (inhibition of phosphorylation)[1][5] | 0.051 (Ki)[6] | 0.002 (Ki)[6] | Data not readily available |
| c-Kit | Data not readily available | 0.040 (IC50)[6] | >10 (IC50)[6] | Data not readily available |
| Flt-3 | Data not readily available | 0.0006 (Ki)[6] | 0.230 (Ki)[6] | Data not readily available |
| PDGFR-β | No effect on ligand-induced autophosphorylation[7] | Data not readily available | Data not readily available | Data not readily available |
| EGFR | No effect on ligand-induced autophosphorylation[7] | Data not readily available | Data not readily available | Data not readily available |
| IGF-1R | No effect on ligand-induced autophosphorylation[7] | Data not readily available | Data not readily available | Data not readily available |
| PC-3 (Prostate Cancer) | 2.7[5][8] | Data not readily available | Data not readily available | Data not readily available |
| DU145 (Prostate Cancer) | 3.8[5] | Data not readily available | Data not readily available | Data not readily available |
| LNCaP (Prostate Cancer) | 6.0[5] | Data not readily available | Data not readily available | Data not readily available |
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Sorafenib and Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ab-science.com [ab-science.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Blocks the Tumor Growth of Prostate Cancer by Inhibiting Vascular Endothelial Growth Factor Receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of MAZ51
For researchers and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory management. This document provides a comprehensive, step-by-step guide for the proper disposal of MAZ51, a VEGFR-3 kinase inhibitor. Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile gloves. Inspect them for any signs of damage before use.
-
Body Protection: A lab coat is mandatory. For handling larger quantities or when there is a risk of splashing, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
Quantitative Data Summary for Disposal
The following table summarizes the crucial aspects of this compound waste management, emphasizing proper segregation and containment.
| Waste Stream | Recommended Container Type | Labeling Requirements | Key Disposal Principle |
| Solid this compound Waste | Sealable, compatible plastic or glass container. | "Hazardous Waste," "this compound," and list all constituents. | Collect all unused or contaminated solid this compound in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid this compound Waste | Sealable, compatible plastic or glass container with a secure cap. | "Hazardous Waste," "this compound," list all solvents and approximate concentrations, and the date of accumulation. | Collect in a dedicated, leak-proof container. Do not mix with incompatible waste streams. |
| Contaminated Labware | Puncture-resistant sharps container for sharps; sealable plastic bag or container for other labware. | "Hazardous Waste," "Sharps," "Contaminated with this compound" for sharps; "Hazardous Waste," "this compound Contaminated" for other labware. | All contaminated materials must be disposed of as hazardous waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical final step in its lifecycle in a research setting. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash . This can lead to environmental contamination. The following protocol outlines the necessary steps for safe and compliant disposal.
-
Segregation of Waste:
-
Solid Waste: Collect all unused this compound powder, contaminated weighing paper, and other solid materials in a designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Be mindful of chemical incompatibilities when adding different solvent mixtures to the same waste container.
-
Contaminated Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
-
Contaminated Labware: Non-sharp labware such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a clearly labeled hazardous waste container.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The full chemical name, "this compound," must be written on the label.
-
For liquid waste, list all solvent components and their approximate percentages.
-
Include the date when the waste was first added to the container.
-
-
Waste Storage:
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that containers are kept tightly sealed when not in use.
-
Secondary containment, such as a larger bin or tray, should be used for liquid waste containers to mitigate spills.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Follow all institutional procedures for waste manifest and pickup.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound are cited, the procedure described above is based on established best practices for the disposal of potent small molecule inhibitors used in research. The core principle is the containment and segregation of the hazardous material for proper disposal by a certified entity.
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final pickup.
Caption: Logical workflow for the safe disposal of this compound waste.
Personal protective equipment for handling MAZ51
This guide provides crucial safety protocols and operational procedures for the handling and disposal of MAZ51 (CAS RN: 163655-37-6), a selective inhibitor of VEGFR-3 (Flt-4) tyrosine kinase. This document is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. This compound is an indolinone derivative that selectively antagonizes the activation of VEGFR3 by VEGFC.[1] It should be considered a hazardous substance, requiring strict adherence to the safety measures outlined below.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed before handling this compound. The following table summarizes the recommended personal protective equipment.
| Protection Type | Equipment Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, double-gloving recommended). | Prevents skin contact with the compound. |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and splashes. |
| Skin & Body Protection | Fully-buttoned laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) for handling solids outside of a ventilated enclosure. | Prevents inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational plan is vital for minimizing exposure and ensuring safety when working with potent compounds like this compound.
Handling Procedure
-
Preparation and Engineering Controls : All work with solid this compound should be conducted in a designated area, such as a certified chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure. Ensure that an eyewash station and safety shower are readily accessible.
-
Weighing and Aliquoting :
-
Carefully weigh the desired amount of solid this compound on weighing paper within the ventilated enclosure.
-
Use dedicated spatulas and equipment.
-
Transfer the weighed compound into a clearly labeled container.
-
-
Solution Preparation :
-
Prepare solutions within the chemical fume hood.
-
Add the solvent to the solid this compound to avoid dust generation. This compound is soluble in DMSO.[1]
-
Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
-
-
Decontamination :
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of in accordance with institutional and local regulations.[2]
-
Waste Segregation : At the point of generation, separate all waste contaminated with this compound from other laboratory waste streams.
-
Solid Waste :
-
Collect unused or expired solid this compound, contaminated gloves, weighing paper, and other disposable materials in a dedicated, clearly labeled, and sealed hazardous waste container.
-
-
Liquid Waste :
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Contaminated Sharps :
-
Dispose of any needles or syringes used for handling this compound solutions in a designated, puncture-resistant sharps container for hazardous chemical waste.
-
-
Waste Storage and Collection :
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
VEGFR-3 Signaling Pathway and this compound Inhibition
This compound acts as a selective inhibitor of the Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3). The binding of ligands such as VEGF-C to VEGFR-3 triggers the dimerization and autophosphorylation of the receptor. This activation initiates downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways, which are crucial for promoting cell proliferation, migration, and survival. This compound blocks the phosphorylation of VEGFR-3, thereby inhibiting these downstream signaling events.
Caption: this compound inhibits the VEGF-C-induced VEGFR-3 signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
